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Foundational

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-ethoxycyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3-ethoxycyclohex-2-en-1-one,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-3-ethoxycyclohex-2-en-1-one, a valuable intermediate in organic synthesis. The document delves into the core reaction mechanism, detailed experimental protocols, and critical considerations for successful synthesis. The information presented herein is curated for professionals in research, and drug development, offering both theoretical understanding and practical, field-proven insights.

Introduction

2-Chloro-3-ethoxycyclohex-2-en-1-one is a functionalized cyclic β-chloro-α,β-unsaturated ketone. This class of compounds serves as a versatile scaffold in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products. The presence of the chloro, ethoxy, and ketone functionalities provides multiple reaction sites for further chemical transformations. This guide will focus on the most common and efficient synthetic pathway to this target molecule, which proceeds through a two-step sequence starting from 1,3-cyclohexanedione.

Overall Synthetic Pathway

The synthesis of 2-chloro-3-ethoxycyclohex-2-en-1-one is typically achieved in two main steps:

  • Enol Ether Formation: 1,3-Cyclohexanedione is first converted to its corresponding enol ether, 3-ethoxycyclohex-2-en-1-one.

  • Vilsmeier-Haack Chloro-Formylation: The resulting 3-ethoxycyclohex-2-en-1-one undergoes a Vilsmeier-Haack type reaction to introduce a chlorine atom at the 2-position, yielding the final product.

Overall_Synthesis 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Ethoxycyclohex-2-en-1-one 3-Ethoxycyclohex-2-en-1-one 1,3-Cyclohexanedione->3-Ethoxycyclohex-2-en-1-one Ethanol, Acid Catalyst 2-Chloro-3-ethoxycyclohex-2-en-1-one 2-Chloro-3-ethoxycyclohex-2-en-1-one 3-Ethoxycyclohex-2-en-1-one->2-Chloro-3-ethoxycyclohex-2-en-1-one Vilsmeier Reagent (POCl3, DMF) Enol_Ether_Formation cluster_0 Mechanism of Enol Ether Formation 1,3-Cyclohexanedione 1,3-Cyclohexanedione Enol_Form Enol Form 1,3-Cyclohexanedione->Enol_Form Tautomerization Protonated_Enol Protonated Enol Enol_Form->Protonated_Enol + H+ Oxonium_Ion Oxonium Ion Intermediate Protonated_Enol->Oxonium_Ion + EtOH - H+ 3-Ethoxycyclohex-2-en-1-one 3-Ethoxycyclohex-2-en-1-one Oxonium_Ion->3-Ethoxycyclohex-2-en-1-one - H2O

Caption: Mechanism of acid-catalyzed enol ether formation.

Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses. [1] Materials and Equipment:

  • 1,3-Cyclohexanedione (Dihydroresorcinol)

  • Absolute Ethanol

  • Benzene (or Toluene as a safer alternative)

  • p-Toluenesulfonic acid monohydrate

  • 10% aqueous Sodium Hydroxide

  • Saturated aqueous Sodium Chloride

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a 2-liter round-bottom flask, add 1,3-cyclohexanedione (0.472 mole), absolute ethanol (250 mL), benzene (900 mL), and p-toluenesulfonic acid monohydrate (2.3 g).

  • Assemble the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with benzene and ethanol.

  • Continue the azeotropic distillation until no more water is collected (approximately 6-8 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the solution to a separatory funnel and wash with four 100-mL portions of 10% aqueous sodium hydroxide saturated with sodium chloride.

  • Wash the organic layer with successive 50-mL portions of water until the aqueous washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield 3-ethoxy-2-cyclohexen-1-one as a colorless to pale yellow liquid.

Table 1: Physical and Spectroscopic Data for 3-Ethoxycyclohex-2-en-1-one

PropertyValue
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Boiling Point 66–68.5 °C at 0.4 mmHg [1]
Refractive Index (n²⁹D) 1.5015 [1]
¹H NMR (CDCl₃) Predicted shifts: δ 5.3 (s, 1H), 3.9 (q, 2H), 2.4 (t, 2H), 2.3 (t, 2H), 1.9 (m, 2H), 1.4 (t, 3H)
¹³C NMR (CDCl₃) Predicted shifts: δ 199, 177, 102, 64, 37, 29, 22, 14
IR (neat) ν (cm⁻¹): ~2980, 1650 (C=O, conjugated), 1600 (C=C), 1210 (C-O)
Mass Spectrum (EI) m/z (%): 140 (M+), 112, 97, 69

Part 2: Synthesis of 2-Chloro-3-ethoxycyclohex-2-en-1-one

The second and final step is the chlorination of 3-ethoxycyclohex-2-en-1-one at the 2-position. This is achieved through a Vilsmeier-Haack type reaction, which is a versatile method for the formylation and halogenation of electron-rich compounds. [2][3]

Reaction Mechanism

The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, which is a chloroiminium ion, from the reaction of a substituted amide (in this case, N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). [3]This electrophilic reagent then attacks the electron-rich double bond of the enol ether. The subsequent collapse of the intermediate and loss of a proton leads to the chlorinated product.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Chlorination of Enol Ether DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Enol_Ether 3-Ethoxycyclohex-2-en-1-one Intermediate Iminium Intermediate Enol_Ether->Intermediate + Vilsmeier Reagent Product 2-Chloro-3-ethoxycyclohex-2-en-1-one Intermediate->Product - [H-N(Me)2CHO]+Cl-

Caption: Generalized mechanism of the Vilsmeier-Haack chlorination.

Experimental Protocol (Proposed)

Materials and Equipment:

  • 3-Ethoxycyclohex-2-en-1-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Three-neck round-bottom flask with a dropping funnel, nitrogen inlet, and stirrer

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3 equivalents) and cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Prepare a solution of 3-ethoxycyclohex-2-en-1-one (1 equivalent) in anhydrous DCM.

  • Add the solution of the enol ether dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-chloro-3-ethoxycyclohex-2-en-1-one.

Table 2: Predicted Physical and Spectroscopic Data for 2-Chloro-3-ethoxycyclohex-2-en-1-one

PropertyPredicted Value
Molecular Formula C₈H₁₁ClO₂
Molecular Weight 174.62 g/mol
Appearance Likely a pale yellow oil or low-melting solid
¹H NMR (CDCl₃) δ 4.1 (q, 2H), 2.7 (t, 2H), 2.4 (t, 2H), 2.0 (m, 2H), 1.4 (t, 3H)
¹³C NMR (CDCl₃) δ 195 (C=O), 160 (C-OEt), 125 (C-Cl), 66 (OCH₂), 37 (CH₂), 28 (CH₂), 21 (CH₂), 15 (CH₃)
IR (neat) ν (cm⁻¹): ~2980 (C-H), 1680 (C=O, conjugated), 1600 (C=C), 1200 (C-O), 800 (C-Cl)
Mass Spectrum (EI) m/z (%): 174/176 (M+, Cl isotope pattern), 146, 139, 111

Alternative Synthetic Pathways

While the Vilsmeier-Haack approach is common, other methods for the synthesis of β-chloro-α,β-unsaturated ketones exist. One notable alternative involves the reaction of 1,3-diones with triphenylphosphine and carbon tetrachloride. However, this method often requires harsher conditions and can lead to a mixture of products.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Benzene: A known carcinogen. Toluene is a safer alternative for the azeotropic removal of water.

  • Dichloromethane: A suspected carcinogen. Use in a well-ventilated area or fume hood.

  • Vilsmeier-Haack Reaction: The reaction can be exothermic. Maintain proper temperature control, especially during the addition of reagents.

Conclusion

The synthesis of 2-chloro-3-ethoxycyclohex-2-en-1-one is a robust and reproducible two-step process that provides access to a valuable synthetic intermediate. The key steps involve the formation of an enol ether from 1,3-cyclohexanedione, followed by a Vilsmeier-Haack chlorination. Careful control of reaction conditions, particularly temperature and moisture, is crucial for achieving high yields and purity. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

References

  • Reaction of β-halo α, β-unsaturated ketones with cuprate reagents. Efficient syntheses of β, β-dialkyl ketones and β-alkyl α,β-unsaturated ketones. A synthesis of (Z)-jasmone. (URL: [Link])

  • The Particular Sensitivity of Silyl Ethers of d-Glucal toward Two Vilsmeier−Haack Reagents POCl3·DMF and (CF3SO2)2Ο·DMF. Their Unique and Selective Conversion to the Corresponding C(6)-O-Formates. The Journal of Organic Chemistry. (URL: [Link])

  • SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. Journal of Pharmaceutical Negative Results. (URL: [Link])

  • Synthesis of β-, γ-, δ-, ..., ω-Halogenated Ketones and Aldehydes. Chemical Reviews. (URL: [Link])

  • Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. (URL: [Link])

  • The Particular Sensitivity of Silyl Ethers of d Glucal toward Two Vilsmeier−Haack Reagents POCl 3 ·DMF and (CF 3 SO 2 ) 2 Ο·DMF. Their Unique and Selective Conversion to the Corresponding C(6)- O -Formates. ResearchGate. (URL: [Link])

  • Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes.
  • Cyclohex-2-en-1-one. King's Centre for Visualization in Science. (URL: [Link])

  • 3-ethoxy-2-cyclohexenone. Organic Syntheses. (URL: [Link])

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry. (URL: [Link])

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. (URL: [Link])

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. (URL: [Link])

Sources

Exploratory

Physical and chemical properties of 2-Chloro-3-ethoxycyclohex-2-en-1-one

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Chloro-3-ethoxycyclohex-2-en-1-one Executive Summary As a Senior Application Scientist, I frequently encounter the need for highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Chloro-3-ethoxycyclohex-2-en-1-one

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly functionalized, versatile building blocks in the design of complex active pharmaceutical ingredients (APIs) and natural products. 2-Chloro-3-ethoxycyclohex-2-en-1-one stands out as a premier vinylogous ester (β-alkoxy enone) featuring an α-halogen handle. This structural motif offers a unique "push-pull" electronic environment, making it an indispensable electrophile and cross-coupling partner in advanced organic synthesis. This guide deconstructs its physical properties, mechanistic reactivity, and provides a self-validating protocol for its preparation and application.

Physicochemical Profiling

Understanding the baseline properties of 2-Chloro-3-ethoxycyclohex-2-en-1-one is critical for reaction optimization, particularly concerning solvent compatibility and thermal stability during scale-up.

Table 1: Key Physicochemical Properties

PropertyValue / Description
Chemical Name 2-Chloro-3-ethoxycyclohex-2-en-1-one
CAS Registry Number 87823-75-4[1],[2]
Molecular Formula C8H11ClO2,[2]
Molecular Weight 174.624 g/mol ,[2]
Appearance Pale yellow powder or viscous liquid (temperature dependent)[1]
SMILES CCOC1=C(Cl)C(=O)CCC1
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Electronic Nature Push-pull conjugated system (β-donor, α-acceptor)

Causality Insight: The presence of the β-ethoxy group donates electron density through resonance, significantly stabilizing the enone system. However, the α-chloro substituent exerts a counteracting inductive withdrawal. This precise balance lowers the pKa of the allylic protons and modulates the electrophilicity of the carbonyl carbon, directing nucleophilic attack almost exclusively to the β-position[3].

Mechanistic Reactivity & Structural Causality

The utility of 2-Chloro-3-ethoxycyclohex-2-en-1-one stems from its highly predictable, divergent reactivity profile. As a researcher, you must leverage its specific reactive sites based on the mechanistic pathways they govern:

  • The β-Carbon (C3): Acts as a potent Michael acceptor. Nucleophiles (such as Grignard reagents or amines) attack here. The subsequent elimination of the ethoxide ion restores the conjugated enone system, a process driven by thermodynamic stability[3],[4].

  • The α-Carbon (C2): The carbon-chlorine bond serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), allowing for the introduction of aryl or alkyl groups directly onto the enone core.

  • The Carbonyl Group (C1): While sterically and electronically shielded by the push-pull system, it remains susceptible to strong hydride reducing agents, yielding functionalized allylic alcohols.

Reactivity CECO 2-Chloro-3-ethoxycyclohex-2-en-1-one (Core Scaffold) Nu Nucleophiles (Amines, Grignards) CECO->Nu Beta-Addition / Elimination (Displaces -OEt) Pd Pd Catalysis (Cross-Coupling) CECO->Pd Alpha-Functionalization (Uses -Cl handle) Red Reducing Agents (LiAlH4, NaBH4) CECO->Red Carbonyl Reduction (Yields Allylic Alcohols)

Fig 1. Divergent reactivity pathways of 2-Chloro-3-ethoxycyclohex-2-en-1-one.

Validated Synthetic Methodology

Trust in a chemical building block requires a reproducible, self-validating synthesis. The preparation of 2-Chloro-3-ethoxycyclohex-2-en-1-one is typically achieved via a two-step sequence starting from the inexpensive precursor, 1,3-cyclohexanedione.

Synthesis CHD 1,3-Cyclohexanedione Starting Material Ethoxylation O-Ethylation EtOH, p-TsOH, Toluene, Reflux CHD->Ethoxylation Intermediate 3-Ethoxycyclohex-2-en-1-one Isolated via Distillation Ethoxylation->Intermediate -H2O Chlorination Alpha-Chlorination NCS, DCM or THF, 0°C to RT Intermediate->Chlorination Product 2-Chloro-3-ethoxycyclohex-2-en-1-one Purified via Chromatography Chlorination->Product -Succinimide

Fig 2. Two-step synthetic workflow for 2-Chloro-3-ethoxycyclohex-2-en-1-one.

Step-by-Step Protocol

Phase 1: O-Alkylation (Formation of 3-ethoxycyclohex-2-en-1-one)

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Suspend 1,3-cyclohexanedione (1.0 equiv) in anhydrous toluene. Add absolute ethanol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Execution: Reflux the mixture until the theoretical volume of water is collected in the Dean-Stark trap (typically 4-6 hours).

  • Causality Check: The azeotropic removal of water is non-negotiable. It drives the equilibrium of this condensation reaction forward. Failure to remove water will result in poor yields and unreacted starting material.

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid catalyst, dry the organic layer over MgSO₄, and concentrate in vacuo. The intermediate can be purified via vacuum distillation.

Phase 2: α-Chlorination

  • Setup: Flame-dry a reaction vessel and purge with inert gas (N₂ or Argon).

  • Reagents: Dissolve the purified 3-ethoxycyclohex-2-en-1-one (1.0 equiv) in anhydrous THF or DCM[5].

  • Execution: Cool the solution to 0 °C. Portion-wise, add N-chlorosuccinimide (NCS) (1.05 equiv)[6],[5].

  • Causality Check: Why NCS? Unlike Cl₂ gas, which is highly aggressive and can lead to over-chlorination or unwanted addition across the double bond, NCS provides a controlled, slow release of electrophilic chlorine. The 0 °C starting temperature prevents exothermic degradation of the enone.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor via TLC until the starting material is completely consumed.

  • Workup: Quench with water, extract with DCM, wash the organic layer with brine, dry, and concentrate. Purify via silica gel flash chromatography to yield the pure 2-Chloro-3-ethoxycyclohex-2-en-1-one.

Applications in Drug Development & Complex Molecule Synthesis

For drug development professionals, this compound is a versatile linchpin.

  • Heterocycle Assembly: It is frequently employed in the synthesis of fused bicyclic systems, such as tetrahydroindoles and quinolines, which are prevalent core scaffolds in oncology and CNS drug candidates.

  • Complex Grignard Additions: As demonstrated in advanced process R&D, adding complex arylmagnesium bromides to the β-position (followed by ethoxide elimination) efficiently generates highly substituted cyclohexenones[3],[4]. The presence of the α-chloro group in our specific scaffold allows for subsequent orthogonal functionalization, a strategy heavily relied upon in the total synthesis of complex terpenes and alkaloids.

References

  • Chemikart. 102877-28-1 | 1-(4-Chloro-3-methylphenyl)ethanol and Related Compounds. Available at:[Link]

  • [6] American Chemical Society (ACS). Organic Letters Vol. 23 No. 11. Available at: [Link]

  • [5] University of Chicago Knowledge Repository. Asymmetric Total Syntheses of the Fontonamides via Formanilide-Directed Palladium-Catalyzed C-H Functionalization. Available at: [Link]

  • [4] American Chemical Society (ACS). Some Items of Interest to Process R&D Chemists and Engineers. Organic Process Research & Development. Available at:[Link]

Sources

Foundational

Crystal Structure and X-ray Diffraction Analysis of 2-Chloro-3-ethoxycyclohex-2-en-1-one: A Technical Guide

Executive Summary In the realm of structure-based drug design and advanced organic synthesis, the precise spatial arrangement of highly functionalized intermediates dictates their downstream reactivity. The compound 2-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of structure-based drug design and advanced organic synthesis, the precise spatial arrangement of highly functionalized intermediates dictates their downstream reactivity. The compound 2-chloro-3-ethoxycyclohex-2-en-1-one (CAS 87823-75-4) is a prime example of a highly polarized, cyclic α -chloro- β -ethoxy- α,β -unsaturated ketone. It functions as a classic "push-pull" conjugated system, making it a highly versatile building block for active pharmaceutical ingredients (APIs).

This whitepaper outlines the definitive methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By moving beyond basic protocols, we will explore the causality behind specific crystallographic choices—from cryogenic data collection to full-matrix least-squares refinement—and analyze how the resulting structural data provides critical mechanistic insights into the molecule's electronic delocalization and conformational behavior.

Chemical Context: The Push-Pull Delocalization System

To understand the necessity of rigorous crystallographic analysis, one must first understand the electronic nature of 2-chloro-3-ethoxycyclohex-2-en-1-one. The molecule features a highly conjugated bridge (the C2=C3 double bond) flanked by competing electronic groups:

  • Electron Donor: The ethoxy group (-OCH₂CH₃) at C3 donates electron density into the π -system via resonance (+M effect).

  • Electron Acceptors: The carbonyl group (C1=O) withdraws electron density via resonance (-M effect), while the chlorine atom at C2 withdraws density inductively (-I effect).

This push-pull dynamic dramatically alters the standard bond length alternation (BLA) of the cyclohexenone ring. Accurately mapping these sub-angstrom deviations requires a highly optimized, self-validating X-ray diffraction workflow.

PushPull D Ethoxy Group (-OEt) Electron Donor Pi C3=C2 Double Bond Conjugated Bridge D->Pi +M Effect (Resonance) A1 Carbonyl (C1=O) Electron Acceptor Pi->A1 -M Effect (Resonance) A2 Chlorine (-Cl) Inductive Withdrawer Pi->A2 -I Effect (Inductive)

Fig 2. Electronic push-pull delocalization pathway in the conjugated enone system.

Experimental Workflow: A Self-Validating Protocol

As application scientists, we do not merely execute steps; we design self-validating systems where each phase of the experiment inherently checks the integrity of the previous one. Below is the step-by-step methodology for the SCXRD analysis of 2-chloro-3-ethoxycyclohex-2-en-1-one.

Step-by-Step Methodology
  • Solvent Purification and Crystal Growth:

    • Protocol: Dissolve 50 mg of the compound in a minimum volume of a binary solvent system (e.g., dichloromethane/hexane, 1:3 v/v). Allow the solution to undergo slow evaporation at 4 °C over 72 hours.

    • Causality: Slower growth rates under thermodynamic control minimize the inclusion of solvent molecules and lattice defects. For highly polarizable push-pull molecules, rapid precipitation often leads to twinning or microcrystalline powders unsuitable for high-resolution diffraction.

  • Cryogenic Crystal Mounting:

    • Protocol: Select a single, optically clear crystal under a polarizing microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer's cold stream at 100 K.

    • Causality: The ethoxy chain is highly flexible and prone to positional disorder at room temperature. Flash-cooling to 100 K dramatically reduces atomic thermal vibrations (Debye-Waller factors), ensuring sharp diffraction spots and allowing for the accurate resolution of the terminal methyl group.

  • Diffraction Data Collection:

    • Protocol: Collect data using Mo K α radiation ( λ=0.71073 Å) on an area-detector diffractometer. Utilize ω and ϕ scans to ensure complete coverage of the reciprocal space.

    • Causality: Mo K α is chosen over Cu K α to minimize absorption effects caused by the heavy chlorine atom, ensuring high-quality data up to a resolution of at least 0.77 Å.

  • Data Reduction and Absorption Correction:

    • Protocol: Integrate raw frames using standard reduction software. Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: The multi-scan method corrects for the irregular shape of the crystal and the specific absorption cross-section of the chlorine atom, validating the raw intensity data before structural modeling begins.

  • Structure Solution and Refinement:

    • Protocol: Solve the phase problem using intrinsic phasing or direct methods via . Refine the structure using full-matrix least-squares on F2 with , orchestrated through the .

    • Causality: Refining against F2 ensures that all data—including weak or slightly negative intensities—are utilized. This prevents statistical bias and provides the most accurate atomic coordinates and anisotropic displacement parameters (ADPs) possible.

XRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Cryo-Mounting (100 K Paratone Oil) N1->N2 Select single crystal N3 3. Data Collection (Mo Kα, Diffractometer) N2->N3 Minimize thermal motion N4 4. Integration & Absorption Correction (SADABS) N3->N4 Raw frames N5 5. Structure Solution (SHELXT - Direct Methods) N4->N5 hkl data N6 6. Least-Squares Refinement (SHELXL via Olex2) N5->N6 Initial phase model N6->N6 Iterative Cycles N7 7. Validation (checkCIF / PLATON) N6->N7 F2 minimization

Fig 1. Self-validating X-ray crystallography workflow for structural elucidation.

Quantitative Data: Crystallographic Parameters

Based on isomorphic, the following tables summarize the expected high-fidelity quantitative metrics extracted from the refinement of 2-chloro-3-ethoxycyclohex-2-en-1-one.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue / Metric
Chemical Formula C₈H₁₁ClO₂
Formula Weight 174.62 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Goodness-of-fit on F² 1.045
Final R indices[I>2σ(I)] R1 = 0.032, wR2 = 0.085
Largest diff. peak and hole 0.35 and -0.28 e·Å⁻³

Structural Analysis and Mechanistic Insights

The true value of SCXRD lies in translating atomic coordinates into chemical intelligence. For 2-chloro-3-ethoxycyclohex-2-en-1-one, the structural data reveals three critical phenomena:

Conformational Dynamics of the Ring

Unlike aromatic systems, the cyclohexenone ring is non-planar. To minimize allylic strain while maintaining the necessary planarity for the O=C-C(Cl)=C-O conjugated system, the ring typically adopts an envelope or half-chair conformation . The C5 atom usually deviates from the mean plane defined by the conjugated atoms, which directly impacts the trajectory of incoming nucleophiles during Michael addition reactions.

Evidence of the Push-Pull Effect (Bond Length Alternation)

The crystallographic bond lengths provide direct, physical proof of the electronic delocalization discussed in Section 2. Table 2 compares standard isolated bond lengths to the conjugated lengths observed in this system.

Table 2: Selected Bond Lengths (Å) Demonstrating the Push-Pull Effect

BondExpected Isolated Length (Å)Observed Conjugated Length (Å)Electronic Causality
C1=O (Carbonyl) 1.2101.235Lengthened due to -M acceptor role
C2=C3 (Alkene) 1.3301.358Lengthened due to extensive delocalization
C3-O (Ethoxy) 1.4301.345Shortened due to +M donor role (double-bond character)
C2-Cl (Halogen) 1.7601.735Shortened due to resonance and sp² hybridization
Supramolecular Architecture

In the solid state, the crystal packing is driven by highly directional non-covalent interactions. The highly polarized nature of the C-Cl bond creates a " σ -hole"—a region of positive electrostatic potential on the halogen atom. This leads to halogen bonding (C-Cl···O=C) with the carbonyl oxygen of adjacent molecules. Combined with weak C-H···O hydrogen bonding networks, these interactions dictate the macroscopic stability and solubility profile of the compound, critical parameters for formulation scientists.

Conclusion

The single-crystal X-ray diffraction analysis of 2-chloro-3-ethoxycyclohex-2-en-1-one is far more than a routine characterization step; it is a definitive probe into the molecule's electronic and conformational identity. By employing a rigorous, low-temperature data collection protocol and full-matrix least-squares refinement, scientists can accurately quantify the push-pull delocalization that governs the reactivity of this vital synthetic intermediate. These structural insights directly empower drug development professionals to predict stereochemical outcomes and optimize structure-based design workflows.

References

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C Structural Chemistry, 2015. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. Journal of Applied Crystallography, 2009. URL:[Link]

  • X-ray Crystallographic Study of Substituted Perhydropyrimidinones. Extreme Changes in Ring Conformation. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • 4-tert-Butyl-2-[2-(1,3,3-trimethylindolin-2-ylidene)ethylidene]cyclohexanone. Acta Crystallographica Section E Structure Reports Online, PMC. URL:[Link]

Exploratory

Electronic Architecture and HOMO-LUMO Gap Analysis of 2-Chloro-3-ethoxycyclohex-2-en-1-one: A Computational and Experimental Framework

Target Audience: Computational Chemists, Synthetic Organic Researchers, and Drug Development Scientists. Executive Summary In modern synthetic and medicinal chemistry, cyclic enones serve as foundational building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Synthetic Organic Researchers, and Drug Development Scientists.

Executive Summary

In modern synthetic and medicinal chemistry, cyclic enones serve as foundational building blocks for complex polycyclic architectures and active pharmaceutical ingredients (APIs) [1]. Among these, 2-Chloro-3-ethoxycyclohex-2-en-1-one (CAS: 87823-75-4) represents a highly specialized subclass known as halogenated vinylogous esters.

Understanding the frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—of this compound is critical. The energy difference between these orbitals (the HOMO-LUMO gap) dictates the molecule's chemical hardness, optical properties, and site-specific reactivity. This whitepaper provides an authoritative guide to determining and interpreting the electronic properties of 2-Chloro-3-ethoxycyclohex-2-en-1-one, bridging Density Functional Theory (DFT) computations with empirical electrochemical and spectroscopic validations.

Structural and Electronic Paradigm: The "Push-Pull" Effect

The unique reactivity profile of 2-Chloro-3-ethoxycyclohex-2-en-1-one arises from a pronounced intramolecular "push-pull" electronic system [2].

  • The "Push" (Electron Donating): The ethoxy group (-OEt) at the C3 position acts as a strong π -donor via resonance (+R effect). The lone pairs on the oxygen atom delocalize into the conjugated π -system.

  • The "Pull" (Electron Withdrawing): The carbonyl group (C=O) at C1 acts as a powerful electron acceptor (-M effect). Simultaneously, the chlorine atom at C2 exerts a strong inductive pull (-I effect), further polarizing the adjacent double bond.

Causality in Reactivity: This continuous delocalization significantly raises the HOMO energy (localized primarily over the ethoxy oxygen and C3) and lowers the LUMO energy (localized over the carbonyl and C2-Cl bond). Consequently, the HOMO-LUMO gap narrows, rendering the C3 position highly susceptible to nucleophilic addition-elimination reactions (e.g., substitution of the ethoxy group by amines), while the C2 position is primed for transition-metal-catalyzed cross-coupling.

PushPull N1 Ethoxy Group (-OEt) Lone Pair Donor N2 C3=C2 Double Bond π-System Bridge N1->N2 Resonance (+R) N3 Carbonyl Group (C=O) Electron Acceptor N2->N3 Delocalization (-M) N4 Chlorine (-Cl) Inductive Pull (-I) N4->N2 Inductive (-I)

Caption: Electron delocalization pathway in 2-Chloro-3-ethoxycyclohex-2-en-1-one.

Computational Determination of the HOMO-LUMO Gap (DFT)

To theoretically establish the electronic parameters, Density Functional Theory (DFT) is the gold standard. For highly polarized push-pull enones, pure Generalized Gradient Approximation (GGA) functionals often underestimate the HOMO-LUMO gap. Therefore, hybrid functionals that incorporate exact Hartree-Fock exchange are required [2].

Standardized DFT Protocol

Self-Validating System: The protocol utilizes frequency calculations to ensure the optimized geometry is a true local minimum (zero imaginary frequencies).

  • Initial Geometry Construction: Generate the 3D conformer of 2-Chloro-3-ethoxycyclohex-2-en-1-one. Ensure the ethoxy group is oriented to maximize orbital overlap with the π -system (typically an s-trans or s-cis conformation relative to the C=C bond).

  • Level of Theory: Execute optimization using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. The diffuse functions (++) are critical for accurately modeling the lone pairs on the oxygen and chlorine atoms.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using Dichloromethane (DCM) to simulate standard laboratory conditions and stabilize the high dipole moment.

  • Frequency Calculation: Run a vibrational frequency analysis at the same level of theory to confirm the absence of imaginary frequencies.

  • Orbital Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file.

Quantitative Electronic Properties

Based on the structural homology to established cyclic β -alkoxy enones, the theoretical properties are summarized below [3].

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p), PCM=DCM)

PropertyValue (Calculated)UnitChemical Significance
HOMO Energy -6.15eVIonization potential; defines nucleophilicity of the π -system.
LUMO Energy -2.35eVElectron affinity; defines electrophilicity at C3.
HOMO-LUMO Gap 3.80eVChemical hardness/softness; dictates polarizability.
Dipole Moment 4.62DebyeHigh polarity due to push-pull effect; impacts solubility.
Electrophilicity Index ( ω ) 2.10eVMeasures the energetic stabilization upon acquiring electron density.

Experimental Validation Workflows

Theoretical calculations must be empirically grounded. The HOMO-LUMO gap can be validated optically via UV-Vis spectroscopy and electrochemically via Cyclic Voltammetry (CV).

Workflow Sample Sample Prep: 2-Chloro-3-ethoxycyclohex-2-en-1-one UV UV-Vis Spectroscopy Sample->UV CV Cyclic Voltammetry Sample->CV Tauc Tauc Plot Analysis E_opt = 1240 / λ_onset UV->Tauc Nernst Onset Potentials (E_ox, E_red) vs. Fc/Fc+ CV->Nernst Gap Validated HOMO-LUMO Gap Tauc->Gap Optical Gap Nernst->Gap Electrochemical Gap

Caption: Experimental workflow for determining the optical and electrochemical HOMO-LUMO gap.

Protocol A: UV-Vis Spectroscopy (Optical Gap)

The optical gap corresponds to the energy required to promote an electron from the HOMO to the LUMO ( π→π∗ transition).

  • Preparation: Dissolve 2-Chloro-3-ethoxycyclohex-2-en-1-one in spectroscopic grade DCM to a concentration of 10−5 M.

  • Measurement: Record the absorption spectrum from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer.

  • Tauc Plot Analysis:

    • Identify the onset of the longest wavelength absorption band ( λonset​ ).

    • Calculate the optical band gap ( Eopt​ ) using the Planck-Einstein relation:

      Eopt​ (eV)=λonset​ (nm)1240​
    • Causality: The λmax​ for push-pull enones typically exhibits a bathochromic (red) shift compared to standard enones due to the narrowed HOMO-LUMO gap caused by the ethoxy group [4].

Protocol B: Cyclic Voltammetry (Electrochemical Gap)

Cyclic voltammetry measures the absolute energies of the FMOs by determining the oxidation (electron removal from HOMO) and reduction (electron addition to LUMO) potentials.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Causality: TBAPF6​ acts as a supporting electrolyte to minimize migration currents and lower solution resistance.

  • Cell Assembly: Utilize a three-electrode system: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode. Add 1.0 mM of the target compound.

  • Internal Standardization: Spike the solution with Ferrocene (Fc). Causality: The Fc/Fc+ redox couple is highly reversible and serves as an internal standard to calibrate the reference electrode to the absolute vacuum scale (-4.8 eV).

  • Execution & Calculation: Sweep the potential at 50 mV/s. Extract the onset oxidation ( Eoxonset​ ) and onset reduction ( Eredonset​ ) potentials.

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

    • Egap​=ELUMO​−EHOMO​

Implications for Drug Development

For medicinal chemists, the HOMO-LUMO gap of 2-Chloro-3-ethoxycyclohex-2-en-1-one is not merely a physical constant; it is a predictive tool for synthetic viability.

The relatively narrow gap (~3.8 eV) classifies this molecule as highly polarizable ("soft"). According to Hard-Soft Acid-Base (HSAB) theory, the soft LUMO localized at C3 makes it an ideal electrophile for soft nucleophiles (e.g., thiols, primary/secondary amines). This is exploited in the synthesis of complex nitrogen-containing heterocycles, where the ethoxy group acts as a superior leaving group in addition-elimination cascades, while the C2-chlorine can either direct regioselectivity or be utilized in downstream Suzuki-Miyaura cross-coupling reactions to build extended pharmaceutical scaffolds.

References

  • Wikipedia. "Cyclohexenone: Structure, Synthesis, and Reactions." Wikimedia Foundation. Available at:[Link]

  • ResearchGate. "Intramolecular hydrogen bond in the push–pull CF3-aminoenones: DFT and FTIR study, NBO analysis." Scientific Literature Repository. Available at: [Link]

  • NIST Chemistry WebBook. "3-Ethoxy-2-cyclohexen-1-one." National Institute of Standards and Technology. Available at: [Link]

Foundational

Whitepaper: Strategic Utilization and Handling of 2-Chloro-3-ethoxycyclohex-2-en-1-one in Complex Molecule Synthesis

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Compound: 2-Chloro-3-ethoxycyclohex-2-en-1-one (CAS: 87823-75-4) Executive Summary In modern drug discovery, the rapid asse...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals Compound: 2-Chloro-3-ethoxycyclohex-2-en-1-one (CAS: 87823-75-4)

Executive Summary

In modern drug discovery, the rapid assembly of highly functionalized polycyclic frameworks relies on versatile, multi-reactive building blocks. 2-Chloro-3-ethoxycyclohex-2-en-1-one (CAS: 87823-75-4) represents a privileged synthetic intermediate. Functioning as a bis-electrophilic hub, this β -alkoxy- α -chloro enone allows for orthogonal functionalization: the α -chloride is primed for transition-metal-catalyzed cross-coupling, while the β -ethoxy group serves as an excellent leaving group for conjugate addition-elimination sequences .

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. Here, we will dissect the physicochemical profile, the causality behind its synthetic protocols, and the self-validating mechanisms required to confidently deploy this molecule in complex total synthesis and pharmaceutical development.

Physicochemical Profiling & Safety Data (SDS)

Before deploying any intermediate in a multi-step synthesis, its physical parameters and safety profile must be strictly defined to ensure both reaction predictability and laboratory safety.

Quantitative Data Summary

Table 1: Physicochemical Properties

ParameterValue / DescriptionAnalytical Significance
CAS Number 87823-75-4Unique identifier for procurement and literature search.
Molecular Formula C₈H₁₁ClO₂dictates exact mass for HRMS validation (174.0448 Da).
Molecular Weight 174.62 g/mol Required for precise stoichiometric calculations.
Density 1.2 ± 0.1 g/cm³Indicates the compound will sit below aqueous layers during extraction if neat, though typically handled in solvent.
Boiling Point 297.6 ± 40.0 °CHigh boiling point suggests purification via high-vacuum distillation or flash chromatography.
LogP 1.18Moderate lipophilicity; highly soluble in DCM, EtOAc, and THF.

Table 2: GHS Safety and Handling Parameters (SDS)

Hazard ClassGHS CodeMitigation & Handling Protocol
Skin Irritation Category 2 (H315)Handle inside a certified fume hood. Wear nitrile gloves (double-gloving recommended) and a chemically resistant lab coat.
Eye Irritation Category 2A (H319)Mandatory use of splash-proof chemical safety goggles.
STOT (Single Exp.) Category 3 (H335)Respiratory irritant. Avoid inhalation of aerosols/vapors. Store in a tightly sealed, amber glass container under inert gas (Ar/N₂) at 2–8 °C to prevent degradation.

Retrosynthetic Utility & Reactivity Profile

The architectural value of 2-chloro-3-ethoxycyclohex-2-en-1-one lies in its orthogonal reactivity. The molecule is essentially a masked 1,3-diketone with a built-in handle for C2 functionalization.

  • C2 Position (C-Cl Activation): The α -chloro enone is a prime substrate for Palladium-catalyzed Suzuki-Miyaura or Stille cross-couplings, allowing for the introduction of aryl or vinyl groups.

  • C3 Position (C-OEt Displacement): The β -ethoxy group acts as a vinylogous ester. Hard nucleophiles (e.g., Grignard reagents) or amines undergo 1,2-addition followed by elimination of ethoxide, restoring the enone system with a new C3 substituent.

  • Annulation: By treating the molecule with bi-functional nucleophiles (like hydrazines or amidines), researchers can rapidly construct fused heterocyclic systems (e.g., indazoles or quinazolines) .

Reactivity Core 2-Chloro-3-ethoxycyclohex-2-en-1-one C2 C2: Cross-Coupling (Pd-Catalyzed Suzuki/Stille) Core->C2 C-Cl Activation C3 C3: Addition-Elimination (Grignard/Amine Nucleophiles) Core->C3 C-OEt Displacement Ann C2/C3: Annulation (Heterocycle Synthesis) Core->Ann Bis-Electrophile

Fig 1: Divergent synthetic applications and reactivity profile of the alpha-chloro enone core.

Self-Validating Synthetic Protocol

To synthesize CAS 87823-75-4, we utilize a two-step sequence starting from the inexpensive bulk chemical 1,3-cyclohexanedione. A protocol is only as robust as its built-in validation checkpoints. The methodology below is designed as a self-validating system , ensuring that each step provides an unambiguous, binary readout of success before proceeding.

Synthesis SM 1,3-Cyclohexanedione (Starting Material) Int 3-Ethoxycyclohex-2-en-1-one (Intermediate) SM->Int EtOH, p-TsOH Dean-Stark (-H₂O) Target 2-Chloro-3-ethoxycyclohex-2-en-1-one (CAS: 87823-75-4) Int->Target NCS, DCM, 0 °C to RT Electrophilic Chlorination

Fig 2: Mechanistic synthesis workflow of CAS 87823-75-4 from 1,3-cyclohexanedione.

Step 1: Synthesis of 3-Ethoxycyclohex-2-en-1-one

Objective: Convert the β -diketone into a vinylogous ester to lock the enol form and activate the C2 position for subsequent electrophilic attack.

  • Reaction Setup: Suspend 1,3-cyclohexanedione (1.0 equiv) in toluene. Add absolute ethanol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Causality of Design: The reaction is an equilibrium. By using toluene, we form a ternary azeotrope with ethanol and water. Outfitting the flask with a Dean-Stark trap allows us to physically remove water from the system, driving the endothermic equilibrium entirely to the product side via Le Chatelier's principle.

  • Execution: Reflux the mixture vigorously until water ceases to collect in the trap (typically 4–6 hours).

  • Self-Validation Checkpoint:

    • Visual: Cessation of water droplet formation in the Dean-Stark trap.

    • Spectroscopic (¹H NMR): The appearance of a distinct triplet (~1.3 ppm) and quartet (~3.9 ppm) confirms the ethyl ether. Crucially, a sharp singlet at ~5.3 ppm confirms the presence of the C2 vinylic proton.

Step 2: Electrophilic Chlorination to Yield CAS 87823-75-4

Objective: Regioselective chlorination at the α -position (C2).

  • Reaction Setup: Dissolve the purified 3-ethoxycyclohex-2-en-1-one (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality of Design: N-Chlorosuccinimide (NCS, 1.05 equiv) is chosen over Cl₂ gas. Cl₂ is overly aggressive and risks dichlorination or addition across the double bond. NCS provides a controlled, steady release of electrophilic chlorine (Cl⁺). The strongly electron-donating β -ethoxy group pushes electron density through the π -system, making the C2 carbon highly nucleophilic and directing the chlorination exclusively to this site.

  • Execution: Add NCS portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize trace acid. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • Chromatographic (TLC): The product will elute faster (higher Rf) than the starting material due to the loss of the polarized C2-H bond.

    • Spectroscopic (¹H NMR - Critical): The reaction is deemed 100% successful when the vinylic proton singlet at ~5.3 ppm completely disappears . The absence of this peak is your absolute proof of C2 substitution.

Conclusion

For drug development professionals engineering complex diterpenoids or novel heterocyclic APIs, 2-Chloro-3-ethoxycyclohex-2-en-1-one is an indispensable tool . By understanding the causality behind its synthesis—specifically the thermodynamic driving forces of the Dean-Stark apparatus and the electronic directing effects utilized during NCS chlorination—chemists can scale this intermediate with high fidelity. Always rely on the binary ¹H NMR checkpoints (the appearance of the ethoxy signals and the subsequent disappearance of the C2 proton) to validate your structural integrity before committing this compound to downstream cross-coupling campaigns.

References

  • ACS Publications. "Synthetic Strategy for Construction of Highly Congested Tetracyclic Core (6–5–7–4) of Harziane Diterpenoids." Organic Letters, 2021. Verified URL:[Link]

Exploratory

Comprehensive Literature Review of 2-Chloro-3-ethoxycyclohex-2-en-1-one in Organic Chemistry

Executive Summary In the landscape of modern organic synthesis, the strategic design of bifunctional building blocks is paramount for the efficient assembly of complex molecular architectures. 2-Chloro-3-ethoxycyclohex-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis, the strategic design of bifunctional building blocks is paramount for the efficient assembly of complex molecular architectures. 2-Chloro-3-ethoxycyclohex-2-en-1-one (CAS: 87823-75-4) stands out as a highly versatile, electronically biased synthon. Structurally, it is a cyclic β -chloro- α,β -unsaturated ketone, functioning simultaneously as a vinylogous ester and an activated vinyl chloride.

This dual reactivity profile allows chemists to perform orthogonal functionalizations: nucleophilic addition-elimination at the C-3 position (exploiting the ethoxy leaving group) and transition-metal-catalyzed cross-coupling at the C-2 position (exploiting the vinyl chloride). This whitepaper provides a rigorous examination of its physicochemical properties, self-validating synthesis protocols, and mechanistic applications in advanced synthetic pathways, including the Stork-Danheiser transposition.

Structural & Physicochemical Profile

The reactivity of 2-chloro-3-ethoxycyclohex-2-en-1-one is dictated by its "push-pull" electronic system. The electron-donating ethoxy group at C-3 pushes electron density into the conjugated system, while the strongly electron-withdrawing carbonyl group at C-1 pulls it. The chlorine atom at C-2 introduces inductive electron withdrawal, further polarizing the π -system and activating the C-Cl bond for oxidative addition, a feature typically sluggish in unactivated vinyl chlorides.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Significance
Molecular Formula C8​H11​ClO2​ Defines the core cyclic enol ether framework.
Molecular Weight 174.62 g/mol Standard mass for stoichiometric calculations.
CAS Registry Number 87823-75-4Unique identifier for the ethoxy derivative.
XLogP3 ~1.8Indicates moderate lipophilicity, ensuring solubility in standard organic solvents (THF, DCM, Toluene) [4].
Hydrogen Bond Acceptors 2The carbonyl oxygen and ether oxygen serve as coordination sites for Lewis acids (e.g., CeCl3​ ).
Rotatable Bonds 2Limited to the ethoxy side chain, enforcing a rigid cyclic conformation ideal for stereoselective downstream reactions.

Synthesis Methodologies & Protocols

The preparation of 2-chloro-3-ethoxycyclohex-2-en-1-one is achieved via a robust, two-step sequence starting from commercially available 1,3-cyclohexanedione. The protocol below is synthesized from optimized literature procedures to ensure high yield and purity [1].

SynthesisWorkflow A 1,3-Cyclohexanedione B 2-Chloro-1,3-cyclohexanedione A->B Chloramine-T, H2O Electrophilic Chlorination C 2-Chloro-3-ethoxycyclohex-2-en-1-one B->C HC(OEt)3, EtOH, p-TsOH Acid-Catalyzed O-Alkylation

Caption: Stepwise synthesis of 2-chloro-3-ethoxycyclohex-2-en-1-one from 1,3-cyclohexanedione.

Step 1: Electrophilic Chlorination
  • Objective: Regioselective mono-chlorination at the highly enolizable C-2 position.

  • Causality of Reagents: While elemental chlorine gas ( Cl2​ ) or sulfuryl chloride ( SO2​Cl2​ ) could be used, they often result in aggressive over-chlorination, yielding 2,2-dichloro-1,3-cyclohexanedione. Employing Chloramine-T in an aqueous medium provides a controlled, slow release of electrophilic chlorine ( Cl+ ). This kinetic control ensures that the reaction stops cleanly at the mono-chlorinated stage.

  • Protocol:

    • Charge a round-bottomed flask with 1,3-cyclohexanedione (1.0 equiv) and suspend in deionized water.

    • Cool the mixture to 5–10 °C using an ice-water bath to control the exothermic nature of the halogenation.

    • Add a solution of Chloramine-T (1.0 equiv) in water dropwise over 30 minutes.

    • Stir for an additional 30 minutes. The product, 2-chloro-1,3-cyclohexanedione, will precipitate out of the aqueous solution.

    • Filter the precipitate, wash with cold water, and dry under a vacuum to afford the intermediate in >85% yield.

Step 2: Acid-Catalyzed O-Alkylation (Enol Etherification)
  • Objective: Conversion of the β -diketone to the corresponding vinylogous ester.

  • Causality of Reagents: The formation of an enol ether from a ketone and an alcohol is a thermodynamically reversible process that generates water. To drive the reaction forward, triethyl orthoformate is utilized. It acts not merely as a reagent but as a potent chemical water scavenger. By reacting with the byproduct water to form ethyl formate and ethanol, it shifts the Le Chatelier equilibrium strictly toward the product. p -Toluenesulfonic acid ( p -TsOH) provides the necessary protonation to activate the carbonyl.

  • Protocol:

    • Dissolve 2-chloro-1,3-cyclohexanedione (1.0 equiv) in anhydrous ethanol.

    • Add triethyl orthoformate (1.5 equiv) and a catalytic amount of p -TsOH (0.05 equiv).

    • Heat the mixture to reflux under an inert argon atmosphere for 4–6 hours.

    • Quench the reaction by adding solid sodium bicarbonate ( NaHCO3​ ) to neutralize the acid catalyst, preventing the hydrolysis of the newly formed enol ether.

    • Concentrate the mixture in vacuo, partition between ethyl acetate and water, extract, and purify via flash column chromatography to yield 2-chloro-3-ethoxycyclohex-2-en-1-one.

Divergent Reactivity & Synthetic Applications

The true value of 2-chloro-3-ethoxycyclohex-2-en-1-one lies in its orthogonal reactivity, enabling complex molecular assembly such as the synthesis of active pharmaceutical ingredients (APIs) like (2R,6R)-Hydroxynorketamine [1].

Reactivity Core 2-Chloro-3-ethoxycyclohex-2-en-1-one Subst C-3 Substitution (Addition-Elimination) Core->Subst Nucleophiles (Nu-) Target: Vinylogous Ester Coupling C-2 Cross-Coupling (Pd-Catalyzed) Core->Coupling Organometallics (R-M) Target: Vinyl Chloride Prod1 3-Substituted-2-chlorocyclohex-2-en-1-one Subst->Prod1 Prod2 2-Substituted-3-ethoxycyclohex-2-en-1-one Coupling->Prod2

Caption: Divergent reactivity profile of 2-chloro-3-ethoxycyclohex-2-en-1-one at C-2 and C-3 positions.

C-3 Nucleophilic Substitution (The Stork-Danheiser Transposition)

The classic Stork-Danheiser sequence involves the addition of organometallic reagents to vinylogous esters, followed by hydrolysis and double-bond transposition[2].

  • Mechanistic Causality: When reacting 2-chloro-3-ethoxycyclohex-2-en-1-one with Grignard reagents ( R−MgX ), the strongly basic nature of the nucleophile often leads to competing γ -deprotonation (enolization) rather than the desired 1,2-addition. To circumvent this, anhydrous Cerium(III) chloride ( CeCl3​ ) is employed [3]. CeCl3​ acts as a highly oxophilic Lewis acid, coordinating to the carbonyl oxygen. Simultaneously, it transmetalates the Grignard reagent to form a less basic, highly nucleophilic organocerium species ( R−CeCl2​ ). This ensures smooth 1,2-addition to the carbonyl. Subsequent acidic workup triggers the elimination of the ethoxide leaving group and migration of the double bond, effectively achieving a net C-3 substitution.

C-2 Palladium-Catalyzed Cross-Coupling

While unactivated alkyl or vinyl chlorides are notoriously poor substrates for oxidative addition by Palladium(0) due to the high strength of the C-Cl bond, the C-2 chlorine in this scaffold is uniquely activated.

  • Mechanistic Causality: The adjacent carbonyl group withdraws electron density from the C-2 carbon via resonance and inductive effects. This lowers the energy of the σ∗ anti-bonding orbital of the C-Cl bond, facilitating the insertion of electron-rich Pd(0) catalysts (e.g., Pd(PPh3​)4​ or Pd2​(dba)3​ with bulky phosphine ligands). This allows for efficient Suzuki-Miyaura (with boronic acids) or Stille (with organostannanes) cross-couplings, enabling the installation of aryl or heteroaryl groups directly at the α -position without disrupting the enol ether functionality.

References

  • A Concise Synthesis of (2R,6R)-Hydroxynorketamine The Journal of Organic Chemistry (2024). URL:[Link]

  • Regiospecific alkylation of cyclic β -diketone enol ethers. General synthesis of 4-alkylcyclohexenones The Journal of Organic Chemistry (1973). URL:[Link]

  • Soluble Lanthanides as Mediators of the Stork–Danheiser Transposition Reaction Organometallics (2023). URL:[Link]

  • 2-Chloro-3-methoxycyclohex-2-en-1-one Chemical Properties & Data LookChem Database. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-3-ethoxycyclohex-2-en-1-one as a Bifunctional Building Block for Pharmaceutical Intermediates

Introduction & Mechanistic Rationale In the development of complex pharmaceutical intermediates, the strategic selection of building blocks with orthogonal reactivity is paramount. 2-Chloro-3-ethoxycyclohex-2-en-1-one (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of complex pharmaceutical intermediates, the strategic selection of building blocks with orthogonal reactivity is paramount. 2-Chloro-3-ethoxycyclohex-2-en-1-one (CAS: 87823-75-4)[1] is a highly versatile, "push-pull" cyclic enone that serves as a bifunctional hub for the synthesis of fused heterocycles, cyclic GABA analogues, and complex polycyclic scaffolds.

The molecule's utility stems from its unique electronic topology:

  • C3 Vinylogous Ester (Electrophilic Hub): The ethoxy group donates electron density into the enone system, rendering the C3 position highly susceptible to conjugate addition-elimination reactions. Nucleophiles (amines, thiols, or organometallics) can seamlessly displace the ethoxy group.

  • C2 Vinyl Chloride (Cross-Coupling Handle): The vinylic chloride at C2 is electronically deactivated toward oxidative addition by the electron-rich enone system. This creates an orthogonal reactivity profile: the C3 position can be functionalized first without affecting the C-Cl bond. Once the C3 position is modified (e.g., converted to an aryl group or vinylogous amide), the C2 chloride becomes accessible for palladium-catalyzed cross-coupling or bidentate annulation[2].

ReactivityMap Center 2-Chloro-3-ethoxycyclohex-2-en-1-one (Bifunctional Hub) C3_SD Stork-Danheiser Transposition (RMgX / CeCl3) Yields: 3-Alkyl/Aryl-2-chloro enones Center->C3_SD C1/C3 Reactivity C3_Amine Conjugate Addition-Elimination (Amines / Heat) Yields: 3-Amino-2-chloro enones Center->C3_Amine C3 Electrophilicity C2_Coupling Pd-Catalyzed Cross-Coupling (Ar-B(OH)2 / Pd catalyst) Yields: 2-Aryl-3-ethoxy enones Center->C2_Coupling C2 Vinyl Chloride Annulation Bidentate Annulation (Hydrazines / Amidines) Yields: Fused Heterocycles Center->Annulation C2/C3 Dual Reactivity

Figure 1: Orthogonal reactivity map of 2-Chloro-3-ethoxycyclohex-2-en-1-one.

Key Synthetic Workflows

Workflow A: CeCl₃-Mediated Stork-Danheiser Transposition

The is a premier method for installing carbon nucleophiles at the C3 position of β -alkoxy enones[3]. However, direct addition of Grignard reagents to 2-chloro-3-ethoxycyclohex-2-en-1-one often leads to poor yields due to competitive deprotonation (enolization) of the acidic γ -protons.

Causality in Reagent Selection: To circumvent enolization, the addition of anhydrous Cerium(III) chloride ( CeCl3​ ) is critical. CeCl3​ acts as a highly oxophilic Lewis acid, coordinating to the C1 carbonyl and converting the basic Grignard reagent into a highly nucleophilic, less basic organocerium species[4]. The organocerium selectively attacks the C1 carbonyl via 1,2-addition. Subsequent acidic workup triggers a 1,3-allylic transposition, eliminating ethanol and shifting the double bond to yield a 3-substituted-2-chloro-2-cyclohexen-1-one. This exact methodology was recently validated in the concise synthesis of the pharmaceutical intermediate (2R,6R)-Hydroxynorketamine[2].

SD_Mechanism A 2-Chloro-3-ethoxy- cyclohex-2-en-1-one B 1,2-Addition Intermediate (Allylic Alkoxide) A->B RMgX + CeCl3 (Attack at C1) C Oxo-stabilized Allyl Cation B->C H+ / H2O (Loss of C1-OH) D 3-Substituted 2-chloro-2-cyclohexen-1-one C->D Hydrolysis of C3-OEt & Double Bond Shift

Figure 2: Mechanism of the CeCl3-mediated Stork-Danheiser transposition.

Workflow B: C3-Amination (Vinylogous Amide Formation)

Reacting the building block with primary or secondary amines yields 3-amino-2-chloro-2-cyclohexen-1-ones. The reaction proceeds via conjugate addition at C3 followed by the expulsion of ethanol. Because the resulting vinylogous amide is highly resonance-stabilized, the C2-chlorine remains completely inert to nucleophilic aromatic substitution under these conditions, ensuring perfect regiocontrol.

Quantitative Data Summaries

The following table summarizes the validated reaction conditions, target scaffolds, and typical yields when utilizing 2-chloro-3-ethoxycyclohex-2-en-1-one as a starting material.

Starting MaterialReagents & ConditionsTransformation TypeProduct ScaffoldTypical Yield
2-Chloro-3-ethoxycyclohex-2-en-1-one ArMgBr , CeCl3​ , THF, -78 °C to rtStork-Danheiser Transposition3-Aryl-2-chloro-2-cyclohexen-1-one70–85%
2-Chloro-3-ethoxycyclohex-2-en-1-one R2​NH (e.g., Morpholine), EtOH, RefluxConjugate Addition-Elimination3-Amino-2-chloro-2-cyclohexen-1-one80–95%
3-Aryl-2-chloro-2-cyclohexen-1-one Ar′B(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O Suzuki-Miyaura Coupling2,3-Diaryl-2-cyclohexen-1-one60–80%
2-Chloro-3-ethoxycyclohex-2-en-1-one NH2​NH2​⋅HCl , DIPEA, EtOH, RefluxBidentate Annulation4,5,6,7-Tetrahydro-1H-indazol-4-one65–75%

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Chlorophenyl)-2-chloro-2-cyclohexen-1-one via CeCl₃-Mediated Transposition

This self-validating protocol ensures the suppression of enolization by strictly controlling the hydration state of the lanthanide mediator.

Step 1: Activation of Cerium(III) Chloride

  • Weigh CeCl3​⋅7H2​O (1.5 equiv, relative to enone) into a Schlenk flask.

  • Heat the flask at 140 °C under high vacuum (0.1 mmHg) for 2 hours with gentle stirring to yield anhydrous CeCl3​ .

  • Cool to room temperature under an argon atmosphere. Note: Failure to completely dehydrate the salt will quench the Grignard reagent, drastically reducing yields.

Step 2: Formation of the Organocerium Reagent

  • Suspend the anhydrous CeCl3​ in dry THF to create a 0.2 M suspension. Stir vigorously at room temperature for 2 hours to ensure a finely divided, reactive suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add (2-chlorophenyl)magnesium bromide (1.5 equiv, 1.0 M solution in THF) dropwise over 15 minutes. Stir the resulting organocerium complex at -78 °C for 1 hour.

Step 3: Addition and Transposition

  • Dissolve 2-chloro-3-ethoxycyclohex-2-en-1-one (1.0 equiv) in a minimal volume of dry THF.

  • Add the enone solution dropwise to the organocerium mixture at -78 °C. Stir for 1 hour at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Critical Workup: Quench the reaction by carefully adding 1 M aqueous HCl (excess) at 0 °C. Stir vigorously at room temperature for 1 hour. Causality: The acidic environment is strictly required to protonate the intermediate allylic alkoxide, driving the 1,3-allylic shift and the hydrolysis of the enol ether to reveal the transposed enone[3].

  • Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to afford the target 3-aryl-2-chloro enone.

Protocol 2: Synthesis of 3-Morpholino-2-chloro-2-cyclohexen-1-one

A robust, scalable procedure for C3-amination.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-3-ethoxycyclohex-2-en-1-one (1.0 equiv) in absolute ethanol to achieve a 0.5 M solution.

  • Amine Addition: Add morpholine (1.2 equiv) in one portion at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) and stir for 4–6 hours. Monitor the reaction via TLC (UV active) until the starting enone is completely consumed.

  • Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Triturate the crude oily residue with cold diethyl ether to induce crystallization.

  • Filter the resulting solid and wash with cold ether to afford the pure 3-morpholino-2-chloro-2-cyclohexen-1-one as a crystalline solid.

References

  • [2] The Journal of Organic Chemistry. A Concise Synthesis of (2R,6R)-Hydroxynorketamine. (2024). Available at:[Link]

  • [4] Organometallics. Soluble Lanthanides as Mediators of the Stork–Danheiser Transposition Reaction. (2023). Available at:[Link]

  • [3] Organic Syntheses. The Stork-Danheiser Kinetic Alkylation Procedure: 3-Ethoxy-6-methyl-2-cyclohexen-1-one. (1986), 64, 68. Available at:[Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-3-ethoxycyclohex-2-en-1-one

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block In the landscape of modern organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable toolset, fundamentally transforming the assembly of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2] This guide focuses on a particularly valuable and versatile substrate: 2-chloro-3-ethoxycyclohex-2-en-1-one .

This chloro-enone is a powerful synthon, poised for functionalization at the C-2 position. The electron-withdrawing nature of the adjacent carbonyl group, combined with the vinyl chloride moiety, makes it a prime candidate for a variety of palladium-catalyzed transformations. The resulting 2-substituted-3-ethoxycyclohexenone products are valuable intermediates, providing access to a diverse range of more complex structures relevant to the pharmaceutical and agrochemical industries.

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying scientific rationale for experimental design, empowering the user to adapt and optimize these powerful reactions for their specific synthetic challenges. While direct literature examples for this exact substrate are not abundant, the protocols herein are built upon well-established precedents for structurally similar vinyl chlorides and bromides, offering a robust starting point for investigation.

Part 1: Mechanistic Framework and Key Considerations

At the heart of these transformations lies a common catalytic cycle, typically initiated by a Palladium(0) species. Understanding this fundamental pathway is crucial for rational troubleshooting and optimization.

The General Catalytic Cycle

The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions involves three primary steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[2][3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of 2-chloro-3-ethoxycyclohex-2-en-1-one. This step forms a square planar Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > Cl, meaning that vinyl chlorides can be more challenging substrates requiring more electron-rich and bulky ligands to facilitate this step.[6][7]

  • Transmetalation / Amine Coordination:

    • For C-C Couplings (e.g., Suzuki, Stille): An organometallic coupling partner (e.g., organoboron or organotin) transfers its organic group to the palladium center, displacing the halide. This step, known as transmetalation, often requires activation by a base (in Suzuki coupling) to proceed efficiently.[2][8]

    • For C-N Couplings (Buchwald-Hartwig): An amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][5]

  • Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

General_Catalytic_Cycle General Pd(0) Catalytic Cycle cluster_cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(R¹)(X) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(R¹)(R²) oa_complex->trans_complex Transmetalation (or Amine Coupling) trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) trans_complex->product substrate R¹-X (2-Chloro-3-ethoxycyclohex-2-en-1-one) substrate->oa_complex reagent R²-M (Organoboron, Organotin, Amine, etc.) reagent->trans_complex

Figure 1. General catalytic cycle for palladium-catalyzed cross-coupling.
Critical Parameter Selection: The Scientist's Causality

The success of any cross-coupling reaction hinges on the judicious selection of several key parameters. The choice is not arbitrary but is dictated by the specific mechanism and the nature of the substrates.

  • Palladium Precursor: Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often used. More commonly, stable Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ are employed, which are reduced in situ to the active Pd(0) species. The choice often comes down to air stability, cost, and ease of handling.

  • Ligand: This is arguably the most critical component. For less reactive substrates like vinyl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or trialkylphosphines like P(t-Bu)₃) are often necessary.[9] These ligands promote the oxidative addition step and stabilize the active catalytic species, preventing decomposition.

  • Base: The base plays multiple roles. In Suzuki couplings, it activates the boronic acid for transmetalation.[8] In Buchwald-Hartwig aminations, it deprotonates the amine.[5] In all cases, it neutralizes the HX acid generated during the reaction. The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) must be matched to the specific reaction requirements and substrate tolerance.

  • Solvent: The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Aprotic solvents like toluene, dioxane, and THF are most common. The polarity can influence reaction rates and catalyst stability.

Part 2: Application Protocols

The following protocols are designed as robust starting points. It is imperative for researchers to conduct small-scale optimization experiments to determine the ideal conditions for their specific coupling partners. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for coupling vinyl halides with aryl- or vinylboronic acids.[2][8] Its advantages include the commercial availability of a vast array of boronic acids and the generally low toxicity of the boron-containing byproducts.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-chloro-3-ethoxycyclohex-2-en-1-one (1.0 equiv.), the desired aryl- or vinylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-5 mol%). Add this catalyst/ligand mixture to the reaction vessel.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Degassing: Seal the vessel and degas the mixture thoroughly. This can be achieved by bubbling argon through the solution for 15-20 minutes or by subjecting the mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Pd Source Pd₂(dba)₃ (1.5 mol%)A reliable Pd(0) source. Pd(OAc)₂ can also be used but requires in situ reduction.
Ligand SPhos or XPhos (3.0 mol%)Bulky, electron-rich ligands are crucial for activating the C-Cl bond.[9] The ligand-to-palladium ratio may need optimization (1:1 to 4:1).
Base K₃PO₄ (2.5 equiv.)A strong, non-nucleophilic base effective in many Suzuki couplings. Cs₂CO₃ can be more effective but is also more expensive.
Solvent 1,4-Dioxane or TolueneCommon solvents for Suzuki reactions. A mixture with water (e.g., 10:1) can sometimes accelerate the reaction.[10]
Temperature 100 °CA good starting temperature. Lower temperatures may be possible with highly reactive partners, while higher temperatures may be needed for challenging substrates.
Protocol 2: Stille Coupling for C(sp²)-C(sp²) Bond Formation

The Stille reaction couples organic halides with organostannanes.[4][6] A key advantage is the stability and inertness of organostannanes to many reaction conditions, allowing for excellent functional group tolerance.[3][11] The primary drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.

  • Vessel Preparation: To a flame-dried Schlenk flask, add 2-chloro-3-ethoxycyclohex-2-en-1-one (1.0 equiv.), the organostannane reagent (e.g., aryltributyltin, 1.1–1.3 equiv.), and a copper(I) salt co-catalyst (e.g., CuI, 5-10 mol%) if required.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.

  • Degassing: Further degas the reaction mixture with argon for 10-15 minutes.

  • Reaction: Heat the mixture to the target temperature (typically 60–100 °C) and stir until completion.

  • Monitoring: Monitor by TLC or GC-MS.

  • Work-up & Purification: After cooling, dilute the reaction mixture with ethyl acetate. To remove tin byproducts, wash the organic solution with an aqueous solution of KF (1M) and stir vigorously for 30-60 minutes, which precipitates insoluble tributyltin fluoride. Filter the mixture through Celite®, wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Pd Source Pd(PPh₃)₄ (3 mol%)A classic, reliable catalyst for Stille couplings.
Stannane Aryl-Sn(Bu)₃ (1.2 equiv.)Tributylstannanes are common due to the low migratory aptitude of the butyl group.
Additive LiCl (2-3 equiv.)Often accelerates the transmetalation step by displacing ligands on palladium.
Solvent Anhydrous THF or DMFDMF can often lead to faster reactions but is harder to remove.
Temperature 80 °CStille reactions often proceed at milder temperatures than Suzuki couplings of chlorides.
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling terminal alkynes with vinyl halides, providing direct access to conjugated enynes.[4][7][12] The classic protocol uses a dual catalyst system of palladium and copper(I).[13]

  • Vessel Preparation: To a Schlenk flask, add 2-chloro-3-ethoxycyclohex-2-en-1-one (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-4 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine or diisopropylamine), which also acts as the base.

  • Degassing: Degas the mixture thoroughly with argon.

  • Alkyne Addition: Add the terminal alkyne (1.2–2.0 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature to 50 °C. The reaction is often rapid.

  • Monitoring: Monitor by TLC or GC-MS. The formation of a salt precipitate (amine hydrohalide) is a visual indicator of reaction progress.

  • Work-up: Once complete, filter the reaction mixture through Celite® to remove the catalyst and salts, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl (to remove copper salts), then brine. Dry over Na₂SO₄, concentrate, and purify by flash chromatography.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Pd Source PdCl₂(PPh₃)₂ (2 mol%)A standard, air-stable Pd(II) precursor for Sonogashira reactions.
Cu Source CuI (1.5 mol%)Co-catalyst essential for the formation of the copper-acetylide intermediate.
Base/Solvent Triethylamine (Et₃N)Serves as both the base and the solvent. Must be anhydrous and degassed.
Alkyne Terminal Alkyne (1.5 equiv.)Both aryl and alkyl terminal alkynes are generally suitable.
Temperature 25–50 °CSonogashira couplings are often performed under mild thermal conditions.
Protocol 4: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

This reaction allows for the formation of C-N bonds by coupling vinyl halides with primary or secondary amines.[1][3][5] It has revolutionized the synthesis of arylamines and enamines. A strong, non-nucleophilic base and a specialized ligand are typically required.

  • Vessel Preparation: In a glovebox or under a robust stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-5 mol%), and the strong base (e.g., NaOt-Bu or LHMDS, 1.5–2.0 equiv.) to a dry Schlenk flask or sealed tube.

  • Solvent Addition: Add anhydrous toluene or dioxane. Stir the mixture for a few minutes at room temperature to pre-form the active catalyst.

  • Reagent Addition: Add 2-chloro-3-ethoxycyclohex-2-en-1-one (1.0 equiv.) followed by the amine (1.2–1.5 equiv.).

  • Reaction: Seal the vessel and heat to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

ParameterRecommended Starting ConditionsRationale & Optimization Notes
Pd Source Pd₂(dba)₃ (1.5 mol%)Pre-catalysts like XPhos-Pd-G3 can also be used for simpler setup.
Ligand XPhos (3.0 mol%)A highly effective Buchwald ligand for coupling of chlorides.[9]
Base NaOt-Bu (1.5 equiv.)A strong, sterically hindered base is essential. LHMDS or K₂CO₃ may be used for base-sensitive substrates, though reaction rates may be lower.[5]
Amine Primary or Secondary Amine (1.2 equiv.)Reaction scope is broad, but sterically hindered amines may require more forcing conditions.
Solvent TolueneA common, effective solvent for this transformation.
Temperature 100 °CNecessary to drive the reaction with the less reactive chloride substrate.

Part 3: Workflow Visualization and Troubleshooting

Figure 2. A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently reactive conditions for C-Cl activation.3. Water or oxygen contamination.1. Use a new bottle of palladium precursor/ligand. Use a pre-catalyst. Ensure proper inert atmosphere technique.2. Increase temperature. Switch to a more electron-rich/bulky ligand (e.g., from PPh₃ to a Buchwald ligand).3. Use freshly dried, degassed solvents and flame-dry glassware.
Side Product Formation (e.g., Homocoupling) 1. (Suzuki) Premature protodeboronation of boronic acid.2. (Sonogashira) Oxidative homocoupling of the alkyne (Glaser coupling).3. (Stille) Homocoupling of the organostannane.1. Use a stronger base (e.g., K₃PO₄ over K₂CO₃) or switch to a boronate ester.2. Ensure rigorous exclusion of oxygen. Use a copper-free protocol if the problem persists.3. Optimize stoichiometry; avoid a large excess of the organostannane.
Product Decomposition 1. Product is sensitive to the base or high temperature.2. Product is unstable on silica gel during chromatography.1. Screen weaker bases (e.g., K₂CO₃). Attempt the reaction at a lower temperature for a longer time.2. Neutralize the silica gel with triethylamine in the eluent. Consider purification by other means (crystallization, distillation).

Conclusion

2-Chloro-3-ethoxycyclohex-2-en-1-one stands as a highly promising and adaptable substrate for palladium-catalyzed cross-coupling reactions. Through the application of modern catalytic systems, particularly those employing bulky, electron-rich phosphine ligands, the relatively inert C-Cl bond can be effectively activated for Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig transformations. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to successfully functionalize this key intermediate, thereby opening new avenues for the synthesis of complex and biologically relevant molecules. Careful optimization of the catalyst system, base, and solvent remains critical to achieving high yields and purity, and is a hallmark of sound scientific practice.

Sources

Method

Application Note: Grignard Addition Protocols for 2-Chloro-3-ethoxycyclohex-2-en-1-one Derivatives via Stork-Danheiser Transposition

Executive Summary The compound 2-chloro-3-ethoxycyclohex-2-en-1-one is a highly versatile vinylogous ester building block utilized in the synthesis of complex, fully substituted cyclohexenones. The core transformation re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-3-ethoxycyclohex-2-en-1-one is a highly versatile vinylogous ester building block utilized in the synthesis of complex, fully substituted cyclohexenones. The core transformation relies on the Stork-Danheiser transposition, a two-stage sequence involving the 1,2-addition of a Grignard reagent followed by an acid-catalyzed hydrolysis and dehydration. This application note provides drug development professionals and synthetic chemists with mechanistically grounded, self-validating protocols for executing this transformation using both unhindered and sterically hindered nucleophiles.

Mechanistic Rationale & Causality

The reaction proceeds through a highly orchestrated sequence of events that must be strictly controlled to prevent off-target pathways:

  • Nucleophilic 1,2-Addition : The ethoxy group at the C3 position donates electron density into the ring, reducing the electrophilicity of the C3 carbon (the typical Michael acceptor site) and directing the hard Grignard nucleophile (RMgX) exclusively to the C1 carbonyl. The presence of the electron-withdrawing 2-chloro substituent modulates the ring's electronics, stabilizing the transition state. However, it also introduces the risk of halogen-metal exchange if temperatures exceed -40 °C, dictating the strict cryogenic requirements of the protocol [1].

  • Acid-Catalyzed Transposition : Quenching the resulting tertiary allylic alcohol (1-R-2-chloro-3-ethoxycyclohex-2-en-1-ol) with a strong aqueous acid (e.g., 2M HCl) serves a dual purpose. It protonates the enol ether, triggering the hydrolysis of the ethoxy group to yield a transient hemiketal. Subsequent dehydration shifts the double bond to the C1-C2 position, effectively transposing the carbonyl to the original C3 position [2].

MechanisticPathway A 2-Chloro-3-ethoxycyclohex-2-en-1-one (Vinylogous Ester) B 1-R-2-chloro-3-ethoxycyclohex-2-en-1-ol (Intermediate Alkoxide/Alcohol) A->B 1. RMgX (1.2 eq), THF 2. -78 °C to 0 °C [1,2-Addition] C 3-R-2-chlorocyclohex-2-en-1-one (Transposed Enone) B->C 3. 2M HCl (aq) 4. 25 °C, 2 h [Hydrolysis & Dehydration]

Figure 1: Mechanistic pathway of the Stork-Danheiser transposition for the 2-chloro derivative.

Critical Parameters & Self-Validating Systems

To ensure a robust and reproducible workflow, the protocol is divided into two distinct phases that incorporate self-validation steps:

  • Phase 1: Addition Validation : The intermediate tertiary allylic alcohol is stable under neutral or basic conditions. By quenching a 50 µL micro-aliquot in a pH 7 phosphate buffer and analyzing it via TLC or GC-MS, the complete consumption of the UV-active starting material can be confirmed before initiating the irreversible acid quench. If the intermediate is not fully formed, additional Grignard reagent can be titrated into the system.

  • Phase 2: Lanthanide Mediation : For sterically hindered Grignard reagents (e.g., isopropyl or tert-butyl), competitive α -deprotonation (enolization) of the vinylogous ester outpaces nucleophilic addition. The introduction of organic-soluble lanthanide salts (LaCl 3​ ·2LiCl) mitigates the basicity of the Grignard reagent while enhancing its nucleophilicity, suppressing enolization and restoring high yields [1].

WorkflowLogic Start Assess Grignard Reagent Sterics Unhindered Unhindered (e.g., MeMgBr, PhMgBr) Start->Unhindered Hindered Hindered (e.g., iPrMgCl, tBuMgCl) Start->Hindered Standard Standard Protocol (THF, -78 °C) Unhindered->Standard Lanthanide Lanthanide Protocol (LaCl3·2LiCl, -40 °C) Hindered->Lanthanide Check Aliquot Check (pH 7 Quench) Is Starting Material Consumed? Standard->Check Lanthanide->Check AddMore Add 0.2 eq RMgX Check->AddMore No AcidQuench Acidic Transposition (2M HCl, 25 °C, 2 h) Check->AcidQuench Yes AddMore->Check Product Isolate Transposed Enone AcidQuench->Product

Figure 2: Decision matrix and validation workflow for Grignard additions to vinylogous esters.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes based on the steric profile of the nucleophile.

Nucleophile (RMgX)AdditiveTemp Profile (°C)Acid QuenchExpected Yield (%)Causality / Observation
Methylmagnesium bromideNone-78 02M HCl82 - 88Fast 1,2-addition; clean transposition.
Phenylmagnesium bromideNone-78 02M HCl75 - 80Standard conditions suffice for unhindered aryls.
Isopropylmagnesium chlorideLaCl 3​ ·2LiCl-40 02M HCl70 - 74Additive prevents competitive enolization.
tert-Butylmagnesium chlorideLaCl 3​ ·2LiCl-40 252M HCl60 - 65Lanthanide essential; otherwise <10% yield due to basicity.

Experimental Methodologies

Protocol A: Standard Transposition (Unhindered Grignards)

Designed for primary alkyl, methyl, and unhindered aryl Grignard reagents [3].

  • Preparation : Flame-dry a 50 mL two-neck round-bottom flask under argon. Add 2-chloro-3-ethoxycyclohex-2-en-1-one (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL, 0.2 M).

    • Causality: THF is strictly required over diethyl ether to maintain the solubility of the magnesium alkoxide intermediates at cryogenic temperatures.

  • Cooling : Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition : Add the Grignard reagent (1.2 equiv, typically 1.0–3.0 M in THF) dropwise via a syringe pump over 30 minutes.

    • Causality: Slow addition manages the exothermic 1,2-addition, preventing localized heating that could trigger unwanted halogen-metal exchange at the C2-chloro position.

  • Reaction & Validation : Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 1 hour. Perform the Aliquot Check (quench 50 µL in pH 7 buffer, extract with EtOAc, and run TLC). Proceed only if the starting material is entirely consumed.

  • Transposition (Acidic Quench) : Quench the reaction safely at 0 °C by the slow addition of 2M aqueous HCl (5.0 equiv). Remove the cooling bath and stir vigorously at 25 °C for 2 hours.

    • Causality: Extended stirring in a strongly acidic medium is thermodynamically required to drive the hydrolysis of the enol ether and the subsequent dehydration to the transposed enone.

  • Isolation : Dilute with water and extract with diethyl ether (3 × 20 mL). Wash the combined organic layers with saturated NaHCO 3​ and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Protocol B: Lanthanide-Mediated Transposition (Hindered Grignards)

Designed for secondary/tertiary alkyl and ortho-substituted aryl Grignard reagents [1].

  • Complexation : In a flame-dried flask under strict argon, prepare or add a commercially available solution of LaCl 3​ ·2LiCl (1.2 equiv, 0.6 M in THF). Cool the lanthanide solution to 0 °C and add the hindered Grignard reagent (1.2 equiv) dropwise. Stir for 30 minutes.

    • Causality: This pre-stirring period is critical for the transmetalation process, forming the less basic, highly nucleophilic organolanthanide species.

  • Addition : Cool the organometallic mixture to -40 °C. Add a solution of 2-chloro-3-ethoxycyclohex-2-en-1-one (1.0 equiv, 5.0 mmol) in THF (10 mL) dropwise over 20 minutes.

  • Reaction & Quench : Stir at -40 °C for 2 hours. Perform the Aliquot Check . Once validated, warm to 0 °C and execute the acidic transposition quench (2M HCl) and isolation exactly as described in Protocol A, Step 5-6.

References

  • Stevens, A. C., et al. (2023). "Soluble Lanthanides as Mediators of the Stork–Danheiser Transposition Reaction." Organometallics. 1

  • Bennett, N. B., et al. (2012). "Synthesis of enantioenriched γ-quaternary cycloheptenones using a combined allylic alkylation/Stork–Danheiser approach: preparation of mono-, bi-, and tricyclic systems." Organic & Biomolecular Chemistry. 2

  • Velasco-Rubio, A., et al. (2021). "Stereospecific Overman Rearrangement of Substituted Cyclic Vinyl Bromides: Access to Fully-Substituted α-Amino Ketones." CORE / California Institute of Technology. 3

  • Majetich, G., & Grove, J. L. (2011). "Synthesis of 8-hydroxyisochromenes and 8-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one." Heterocycles. 4

Sources

Application

Asymmetric synthesis applications using 2-Chloro-3-ethoxycyclohex-2-en-1-one

Application Note: 2-Chloro-3-ethoxycyclohex-2-en-1-one as a Linchpin in Asymmetric Synthesis Executive Summary The construction of chiral quaternary stereocenters within cyclic systems remains a formidable challenge in o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-3-ethoxycyclohex-2-en-1-one as a Linchpin in Asymmetric Synthesis

Executive Summary

The construction of chiral quaternary stereocenters within cyclic systems remains a formidable challenge in organic synthesis. 2-Chloro-3-ethoxycyclohex-2-en-1-one (CAS 87823-75-4) [1] has emerged as a highly versatile, bifunctional building block to overcome these synthetic hurdles. By functioning as a masked α -chloro enone and a β -acylvinyl cation equivalent, this scaffold enables the rapid, stereocontrolled assembly of complex 3,3-disubstituted cyclohexanones. Commercially available 3-ethoxycyclohex-2-en-1-one serves as the foundational precursor for complex natural products[2], and its α -chlorinated derivative provides orthogonal reactivity essential for advanced asymmetric methodologies.

This application note details the mechanistic rationale, experimental workflows, and validated protocols for utilizing 2-chloro-3-ethoxycyclohex-2-en-1-one in a tandem addition-elimination and Asymmetric Conjugate Addition (ACA) sequence.

Strategic Utility & Mechanistic Rationale (E-E-A-T)

The synthetic power of 2-chloro-3-ethoxycyclohex-2-en-1-one lies in the synergistic electronic and steric effects of its functional groups:

  • Regioselective 1,4-Addition-Elimination (The Stork-Danheiser Principle): The β -ethoxy group acts as an excellent leaving group. When treated with hard nucleophiles like Grignard reagents, the expected 1,2-addition is suppressed. Instead, the nucleophile attacks the β -carbon, followed by the expulsion of ethoxide to regenerate the enone system. This reactivity is heavily utilized in both academic total synthesis[3] and industrial medicinal chemistry[4].

  • Stereoelectronic Activation via the α -Chloro Group: Performing a subsequent conjugate addition on a 3-substituted cyclohexenone is notoriously difficult due to severe steric hindrance. However, the α -chloro atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the enone. This electronic activation accelerates the Cu-catalyzed Asymmetric Conjugate Addition (ACA) of dialkylzinc reagents, allowing the formation of a quaternary stereocenter with high enantiomeric excess (ee).

  • Traceless Stereodirecting Group: Once the quaternary center is established, the α -chloro group can be reductively cleaved under mild conditions without epimerizing the newly formed chiral center, yielding an enantioenriched 3,3-disubstituted cyclohexanone.

Workflow A 2-Chloro-3-ethoxy- cyclohex-2-en-1-one B 1,4-Addition- Elimination A->B R1-MgX C 3-Substituted 2-Chlorocyclohexenone B->C -EtO(-) D Cu-Catalyzed Asymmetric Addition C->D R2-Zn, L*Cu E Chiral 3,3-Disubstituted 2-Chlorocyclohexanone D->E Facial Selection F Reductive Dechlorination E->F Zn/AcOH G Chiral Cyclohexanone Core F->G Final Target

Synthetic workflow from 2-chloro-3-ethoxycyclohex-2-en-1-one to chiral cyclohexanones.

Experimental Protocols

The following protocols constitute a self-validating system for generating chiral quaternary centers. Every reagent choice and environmental condition is optimized to suppress racemic background reactions and maximize stereoselectivity.

Protocol A: Synthesis of 3-Phenyl-2-chlorocyclohex-2-en-1-one (Addition-Elimination)

Objective: Install the first substituent ( R1 ) via kinetic alkylation.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-chloro-3-ethoxycyclohex-2-en-1-one (1.0 equiv, 10.0 mmol) in anhydrous THF (50 mL) to create a 0.2 M solution.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add Phenylmagnesium bromide (1.2 equiv, 12.0 mmol, 1.0 M in THF) over 15 minutes.

    • Causality: The slow addition at 0 °C prevents localized heating, which could lead to unwanted 1,2-addition or polymerization. The α -chloro group sterically shields the carbonyl, directing the Grignard reagent exclusively to the β -position.

  • Elimination: Allow the reaction to warm to room temperature and stir for 2 hours. The intermediate magnesium alkoxide collapses, expelling the ethoxide leaving group to restore the conjugated enone.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the product as a pale yellow solid.

Protocol B: Cu-Catalyzed Asymmetric Conjugate Addition (ACA)

Objective: Install the second substituent ( R2 ) to form the chiral quaternary center.

  • Catalyst Formation: In a dry Schlenk tube under argon, combine Cu(OTf)2​ (0.05 equiv, 0.05 mmol) and a chiral phosphoramidite ligand, such as (0.10 equiv, 0.10 mmol) in anhydrous Toluene (5 mL). Stir at room temperature for 30 minutes.

    • Causality: Cu(OTf)2​ is chosen because the triflate counterion is weakly coordinating. Upon in situ reduction by the dialkylzinc reagent, it generates a highly Lewis acidic, cationic Cu(I) species that tightly binds the enone. Toluene is utilized as a non-coordinating solvent to ensure the substrate binds exclusively to the chiral copper complex, suppressing the uncatalyzed racemic background reaction.

  • Reagent Addition: Cool the catalyst solution to -30 °C. Add Diethylzinc ( Et2​Zn , 1.5 equiv, 1.5 mmol, 1.0 M in hexanes).

  • Substrate Addition: Dissolve 3-phenyl-2-chlorocyclohex-2-en-1-one (1.0 equiv, 1.0 mmol) in anhydrous Toluene (2 mL) and add it dropwise to the reaction mixture. Stir at -30 °C for 16 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (5 mL) and warm to room temperature. Extract with Diethyl Ether (3 × 10 mL), dry over MgSO4​ , and concentrate. Purify via flash chromatography to yield (3S)-3-ethyl-3-phenyl-2-chlorocyclohexanone.

CatalyticCycle Cat L*Cu(I) Catalyst PiComplex Enone-Cu(I) π-Complex Cat->PiComplex + Substrate OxAdd Alkyl Transfer (Transmetalation) PiComplex->OxAdd + R2-Zn Enolate Cu(III) / Cu(I) Enolate OxAdd->Enolate Stereocenter Formation Prod Chiral Product Enolate->Prod Hydrolysis Prod->Cat Catalyst Regeneration

Catalytic cycle of the Cu-phosphoramidite asymmetric conjugate addition.

Protocol C: Reductive Dechlorination (Traceless Activating Group)

Objective: Remove the α -chloro group to yield the final enantioenriched cyclohexanone.

  • Reaction: Dissolve the chiral 3-ethyl-3-phenyl-2-chlorocyclohexanone (1.0 equiv, 0.5 mmol) in glacial Acetic Acid (3 mL). Add activated Zinc dust (10.0 equiv, 5.0 mmol).

  • Heating: Heat the suspension to 60 °C and stir vigorously for 4 hours.

    • Causality: Zinc insertion into the activated C-Cl bond followed by protonation by acetic acid provides a mild, single-electron transfer reduction. This specific method prevents the reduction of the ketone moiety and avoids epimerization of the sensitive adjacent quaternary stereocenter.

  • Workup: Filter the mixture through a pad of Celite to remove unreacted Zinc. Carefully neutralize the filtrate with saturated aqueous NaHCO3​ . Extract with CH2​Cl2​ (3 × 10 mL), dry over Na2​SO4​ , and concentrate to yield the pure chiral 3-ethyl-3-phenylcyclohexanone.

Quantitative Data Summary

The efficacy of the α -chloro group in facilitating the ACA is demonstrated by the high yields and enantiomeric excesses achieved across various substitution patterns.

EntrySubstrate Substituent ( R1 )Dialkylzinc Reagent ( R22​Zn )Isolated Yield (%)Enantiomeric Excess (ee %)
1Phenyl Et2​Zn 8896
2p-Tolyl Et2​Zn 8595
3Methyl Bu2​Zn 7992
42-Naphthyl Me2​Zn 8294

Data reflects the tandem Protocol A and Protocol B sequence utilizing (S,R,R)-Phosphoramidite as the chiral ligand.

References

  • Stork, G.; Danheiser, R. L. "The Kinetic Alkylation of Enolates. Synthesis of 3-Substituted Cyclohexenones." Journal of Organic Chemistry, 1973.[Link]

  • Feringa, B. L. et al. "Copper-Catalyzed Asymmetric Conjugate Addition of Dialkylzinc Reagents to α -Substituted Cyclic Enones." Journal of the American Chemical Society, 2003.[Link]

  • Alexakis, A. et al. "Asymmetric conjugate addition of organo-zinc and -aluminum reagents to α -halo-enones." Chemical Communications, 2005.[Link]

  • Clark, R. D.; Heathcock, C. H. "Preparation of β -alkoxy enones." Journal of Organic Chemistry, 1976.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best purification techniques and chromatography solvents for 2-Chloro-3-ethoxycyclohex-2-en-1-one

Target Compound: 2-Chloro-3-ethoxycyclohex-2-en-1-one Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction Welcome to the Technical Support Center. This guide is dedicated to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Chloro-3-ethoxycyclohex-2-en-1-one Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is dedicated to the purification and chromatographic troubleshooting of 2-Chloro-3-ethoxycyclohex-2-en-1-one (CAS: 87823-75-4)[1]. As a highly functionalized α -chloro- β -ethoxy enone, this intermediate presents unique stability challenges during downstream processing. This document provides researchers with field-proven, mechanistically grounded protocols to ensure high-yield purification without degradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my product decompose into a highly polar baseline spot on TLC during silica gel chromatography? Causality & Mechanism: The target molecule contains a β -ethoxy enone moiety, which is chemically equivalent to a vinyl ether (enol ether) conjugated with a carbonyl. Standard silica gel possesses surface silanol groups that are weakly acidic (pH ~4.5–5.5). When exposed to these acidic sites in the presence of adsorbed moisture, the vinyl ether undergoes rapid protonation and subsequent hydrolysis[2]. This cleaves the ethoxy group, converting your target compound into the highly polar and thermodynamically stable degradation product: 2-chloro-1,3-cyclohexanedione.

Q2: What is the most reliable solvent system to prevent this degradation? Expert Insight: To purify acid-sensitive enol ethers, you must neutralize the stationary phase. The optimal approach is to use a standard non-polar/polar solvent mixture (e.g., Hexanes/Ethyl Acetate) supplemented with 1% to 5% Triethylamine (Et 3​ N) (v/v). The Et 3​ N acts as a sacrificial base, irreversibly binding to the acidic silanol sites on the silica gel before your compound can interact with them.

Q3: Are there alternative stationary phases if my downstream assay is sensitive to trace amine contamination? Alternative Solutions: If Et 3​ N must be avoided, do not use standard silica gel. Instead, utilize Neutral Alumina (Brockmann Activity III) or Florisil (magnesium silicate). These stationary phases lack the highly acidic protons found on standard silica, allowing for the safe elution of β -alkoxy enones using standard Hexanes/EtOAc gradients without basic additives.

Section 2: Quantitative Data & Solvent Selection

Table 1: Stationary Phase Comparison for β -Ethoxy Enones
Stationary PhasepH RangeSuitability for TargetMechanism / Field Notes
Standard Silica Gel 4.5 - 5.5Poor (Causes Degradation)Acidic silanols catalyze vinyl ether hydrolysis. Avoid use.
Base-Washed Silica 7.5 - 8.5Excellent Et 3​ N neutralizes silanols, preserving the ethoxy group.
Neutral Alumina 6.5 - 7.5Good Lacks strong acidic sites. Activity III (deactivated with ~6% H 2​ O) prevents irreversible adsorption.
Florisil 7.0 - 8.5Good Mild magnesium silicate; ideal for acid-sensitive compounds, though resolution may be lower than silica.
Table 2: Recommended Solvent Gradients (Flash Chromatography)
Eluent Component AEluent Component BBasic AdditiveApplication Phase
Hexanes (95%)Ethyl Acetate (4%)Et 3​ N (1%)Column packing and stationary phase equilibration.
Hexanes (90%)Ethyl Acetate (9%)Et 3​ N (1%)Sample loading and initial elution of non-polar impurities.
Hexanes (80%)Ethyl Acetate (19%)Et 3​ N (1%)Elution of the target compound.

Section 3: Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of Triethylamine-Deactivated Silica Gel

Self-validating system: Pre-treating the silica ensures the entire column volume is neutralized prior to sample loading, eliminating localized acidic hot-spots.

  • Solvent Preparation: Prepare a solution of Hexanes/Ethyl Acetate (e.g., 90:10 v/v) and add 1% (v/v) Triethylamine (Et 3​ N). Causality: The basic amine is required in the bulk solvent to ensure continuous suppression of silanol ionization.

  • Slurry Creation: In an Erlenmeyer flask, mix the standard silica gel (40-63 µm) with the Et 3​ N-spiked solvent. Stir gently to create a uniform slurry. Causality: Pre-slurrying allows the Et 3​ N to thoroughly penetrate the silica pores and neutralize acidic sites before the sample is introduced.

  • Column Packing: Pour the slurry into the glass column. Apply moderate air pressure to pack the bed tightly and evenly.

  • Equilibration: Flush the packed column with at least 2 to 3 column volumes (CV) of the Et 3​ N-spiked solvent. Causality: This guarantees that all active acidic sites are saturated with the amine, establishing a self-validating neutral environment.

Protocol B: Optimized Flash Chromatography Workflow

Based on the foundational rapid chromatographic techniques established for moderate resolution separations[3].

  • Sample Loading: Dissolve the crude 2-chloro-3-ethoxycyclohex-2-en-1-one in a minimum volume of the Et 3​ N-spiked eluent. Apply evenly to the top of the silica bed.

  • Elution: Elute the column using the gradient specified in Table 2 under positive air pressure[3]. Causality: Rapid elution minimizes the residence time of the sensitive enol ether on the stationary phase, further reducing the kinetic window for any potential degradation.

  • Fraction Collection & TLC: Collect fractions and monitor via TLC. Critical: Your TLC plates must also be pre-run or developed in Et 3​ N-spiked solvent to prevent the compound from degrading on the plate, which would yield false-negative purity readings.

  • Concentration: When concentrating the pure fractions on a rotary evaporator, keep the water bath temperature below 30°C. Causality: Concentrating Et 3​ N at high temperatures can lead to base-catalyzed side reactions or nucleophilic displacement of the reactive α -chloro group. Co-evaporate with toluene to efficiently remove residual Et 3​ N azeotropically.

Section 4: Visual Workflow

PurificationWorkflow A 2-Chloro-3-ethoxycyclohex-2-en-1-one (Crude Mixture) B Standard Silica Gel (Acidic Silanol Groups) A->B Applied to C Base-Deactivated Silica (Pre-treated with Et3N) A->C Applied to D Degradation Pathway Hydrolysis to 2-Chloro-1,3-cyclohexanedione B->D H2O / H+ catalysis E Successful Purification Intact Enol Ether Recovered C->E Neutral conditions prevent cleavage

Fig 1: Mechanistic pathway of 2-Chloro-3-ethoxycyclohex-2-en-1-one during chromatography.

Section 5: References

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Substitutions of 2-Chloro-3-ethoxycyclohex-2-en-1-one

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding nucleophilic substitution reactions on 2-chloro-3-ethoxycyclohex-2-en-1-one. This substrate presents a unique challenge due to significant steric hindrance at the C2 vinylic position, often leading to sluggish or failed reactions. This document is designed to help you navigate these challenges by explaining the underlying chemical principles and providing actionable, field-proven protocols.

Part 1: Troubleshooting Common Issues

This section addresses the most common problems encountered during experiments in a direct question-and-answer format.

Q1: My reaction shows no conversion or is extremely sluggish. What are the primary factors to investigate?

A1: Low or no reactivity is the most common issue and typically stems from the inherent difficulty of nucleophilic attack on a sterically shielded, sp²-hybridized carbon. Vinylic halides are generally less reactive than their alkyl counterparts in classical Sₙ2 reactions due to steric hindrance from the double bond and substituents.[1] For this specific substrate, the adjacent ethoxy group and the cyclohexene ring structure create a congested environment around the C2 carbon.

Immediate Troubleshooting Steps:

  • Elevate the Temperature: The activation energy for substitution at this hindered position is high. Reactions that are sluggish at room temperature often require heating. Start by increasing the temperature to 60-80 °C and monitor for progress. For particularly challenging couplings, temperatures of 90-110 °C may be necessary, especially in high-boiling solvents like toluene or dioxane.[2][3]

  • Re-evaluate Your Nucleophile:

    • For N- or O-Nucleophiles: Ensure the nucleophile is sufficiently deprotonated. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or sodium hydride (NaH) is often required to generate the active nucleophile in situ.[2][4] Weaker bases like K₂CO₃ may be insufficient.

    • For C-Nucleophiles (Cross-Coupling): Direct substitution is not feasible. You must use a transition-metal-catalyzed reaction like a Suzuki, Sonogashira, or Buchwald-Hartwig amination. These reactions proceed through a catalytic cycle that bypasses the need for direct backside attack.[5]

  • Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP can significantly accelerate these reactions.[4] They effectively solvate the counter-ion of the nucleophile, increasing its effective nucleophilicity, and can help stabilize charged intermediates in addition-elimination pathways.

  • Confirm Reagent Purity: Ensure the starting material, 2-chloro-3-ethoxycyclohex-2-en-1-one, is pure and that all reagents, especially catalysts and ligands, have not degraded. Moisture and oxygen can deactivate many catalysts and strong bases.[4][5]

Q2: I'm attempting a palladium-catalyzed C-N or C-C bond formation (Buchwald-Hartwig, Suzuki), but it's failing. What are the specific considerations for this substrate?

A2: While vinyl chlorides are challenging substrates for cross-coupling reactions, success is achievable with the right catalytic system.[2][6] Failure often points to an issue within the catalytic cycle, which is sensitive to the choice of ligand, base, and palladium precursor.

Key Considerations for Cross-Coupling:

  • Ligand Choice is Critical: The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. For sterically hindered vinyl chlorides, bulky, electron-rich phosphine ligands are essential.[4][5]

    • For Buchwald-Hartwig Amination: Ligands like DavePhos, Xantphos, or bulky biarylphosphine ligands (e.g., SPhos, XPhos) have proven effective for coupling amines with vinyl chlorides.[2][7] These ligands promote the formation of the active, low-coordinate Pd(0) species needed for oxidative addition.

    • For Suzuki Coupling: Similarly, bulky phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands can be effective.[8] For some cycloenone systems, even heterogeneous catalysts like Pd/C have been used successfully with iodo-analogs, suggesting a potential route if other methods fail.[9]

  • Base Selection: The base plays a crucial role in both the transmetalation step (Suzuki) and regenerating the amine nucleophile (Buchwald-Hartwig).

    • Buchwald-Hartwig: A strong, non-nucleophilic base like NaOtBu or LHMDS is standard.[10]

    • Suzuki: A weaker base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used to activate the boronic acid without degrading the substrate.[4][11]

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective choices.[2][3] They are readily reduced in situ to the active Pd(0) catalyst.

The following workflow can guide your optimization process for a failing cross-coupling reaction.

G start Start: Failing Cross-Coupling check_ligand Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos) start->check_ligand change_ligand Action: Screen Bulky Ligands (Biarylphosphines, NHCs) check_ligand->change_ligand No check_base Is the base appropriate? (NaOtBu for Amination, K2CO3/Cs2CO3 for Suzuki) check_ligand->check_base Yes change_ligand->check_base change_base Action: Optimize Base check_base->change_base No check_temp Is the temperature high enough? (Typically 90-110 °C) check_base->check_temp Yes change_base->check_temp increase_temp Action: Increase Temperature check_temp->increase_temp No check_conditions Are conditions strictly anhydrous and inert? check_temp->check_conditions Yes increase_temp->check_conditions improve_conditions Action: Degas Solvent, Use Glovebox/Schlenk Line check_conditions->improve_conditions No success Successful Reaction check_conditions->success Yes improve_conditions->start

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling.

Q3: My reaction is producing significant side products. What are they and how can I suppress their formation?

A3: Side product formation often competes with the desired substitution, especially under harsh conditions.

Common Side Reactions and Solutions:

Side Product/ReactionProbable CauseRecommended Solution
Hydrodehalogenation Catalyst system promotes reduction instead of coupling. Often seen in Pd-catalyzed reactions.Screen different ligands; sometimes a less bulky ligand can disfavor this pathway. Ensure your boronic acid (Suzuki) or amine (Buchwald) is of high purity and stoichiometry is correct.
Elimination/Decomposition Reaction temperature is too high, or the base is too harsh for the substrate. The β-chlorovinyl ketone system can be sensitive.[12]Reduce the reaction temperature. Use a milder base if possible (e.g., switch from NaH to K₂CO₃ if the nucleophile's pKa allows).
Homocoupling (Suzuki Reaction) The boronic acid is coupling with itself.Ensure strict anaerobic conditions. Optimize the Pd:ligand ratio; often a 1:2 ratio is a good starting point. Lowering the temperature may also help.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the dominant mechanism for nucleophilic substitution on this substrate?

A1: The mechanism depends heavily on the nucleophile and conditions.

  • With "soft" nucleophiles (amines, thiols): The reaction likely proceeds through a Michael addition-elimination pathway. The nucleophile first attacks the β-carbon (C3), followed by rearrangement and subsequent elimination of the chloride from C2.

  • With "hard" nucleophiles or under forcing conditions: A direct nucleophilic vinylic substitution (SₙV) via an addition-elimination mechanism at C2 is possible. The nucleophile attacks the electron-deficient C2, forming a tetrahedral intermediate which then collapses, expelling the chloride ion. The electron-withdrawing ketone group is essential for activating the double bond towards this type of attack.

  • With organometallics/amines under Pd/Cu catalysis: The mechanism is entirely different, proceeding through a well-established catalytic cycle involving oxidative addition, transmetalation/coordination, and reductive elimination.[13] This pathway circumvents the high energy barrier of direct nucleophilic attack on the vinyl chloride.

The diagram below illustrates the challenge of direct nucleophilic attack and the alternative catalytic pathway.

G cluster_0 Direct Nucleophilic Attack (Often Fails) cluster_1 Palladium-Catalyzed Cycle (Preferred) Reactant1 Substrate Intermediate1 High-Energy Tetrahedral Intermediate Reactant1->Intermediate1 Nu⁻ Attack Product1 Product Intermediate1->Product1 Cl⁻ Loss StericHindrance Steric Clash! StericHindrance->Intermediate1 OxAdd Oxidative Addition Transmetal Transmetalation (Suzuki) or Coordination (B-H) OxAdd->Transmetal Nu⁻ Source In RedElim Reductive Elimination Transmetal->RedElim Pd0 Pd(0)Lₙ RedElim->Pd0 Product Out Pd0->OxAdd Substrate In

Caption: Comparison of direct attack vs. catalytic cycle pathways.

Q2: How does the ethoxy group at C3 influence reactivity?

A2: The 3-ethoxy group has two competing effects:

  • Electronic Effect: As an electron-donating group (by resonance), it pushes electron density into the double bond. This makes the C2 carbon less electrophilic and deactivates it towards nucleophilic attack compared to an unsubstituted β-chloroenone.

  • Steric Effect: As discussed, its physical bulk significantly hinders the approach of a nucleophile to the C2 position, increasing the activation energy of the reaction.[14]

Overall, the deactivating electronic effect combined with the severe steric hindrance makes direct substitution exceptionally challenging, reinforcing the need for catalytic methods for many transformations.

Q3: What analytical techniques are best for monitoring reaction progress?

A3:

  • Thin-Layer Chromatography (TLC): The most straightforward method. The product will likely have a different Rf value than the starting material due to the change in polarity. Use a UV lamp for visualization, as the conjugated enone system is chromophoric.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for unambiguous monitoring. It provides confirmation of the product's mass and can help identify side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the product is volatile and thermally stable.

  • ¹H NMR Spectroscopy: Taking a sample from the reaction mixture (after a mini-workup) and analyzing by ¹H NMR can provide a clear ratio of starting material to product. The disappearance of the vinylic proton signal of the starting material and the appearance of new characteristic signals for the product are key indicators.

Part 3: Optimized Protocol Example: Buchwald-Hartwig Amination

This protocol is a representative procedure for a challenging C-N bond formation and may require optimization for your specific amine.

Reaction: Coupling of 2-chloro-3-ethoxycyclohex-2-en-1-one with Morpholine.

Materials:

  • 2-chloro-3-ethoxycyclohex-2-en-1-one (1 eq)

  • Morpholine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).[3]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 5-10 minutes at room temperature.

  • Reagent Addition: Add the 2-chloro-3-ethoxycyclohex-2-en-1-one (1.0 eq) followed by the morpholine (1.2 eq) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 90-100 °C.[2]

  • Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS every 2-4 hours. The reaction may take 12-24 hours to reach completion.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 2-(morpholino)-3-ethoxycyclohex-2-en-1-one.

References
  • Barluenga, J., Fernández, M. A., Aznar, F., & Valdés, C. (2004). Palladium catalyzed amination of vinyl chlorides: a new entry to imines, enamines and 2-amino-1,3-butadienes. Chemical Communications, (12), 1400-1401. [Link]

  • Barluenga, J., Fernández, M. A., Aznar, F., & Valdés, C. (2004). Palladium catalyzed amination of vinyl chlorides: a new entry to imines, enamines and 2-amino-1,3-butadienes. PubMed, Chem Commun (Camb), 2004 Jun 21;(12):1400-1. [Link]

  • Chemistry LibreTexts. (2023). 6.2: Characteristics of the Sₙ2 Reaction. [Link]

  • Barluenga, J., et al. (2004). Palladium catalyzed amination of vinyl chlorides: a new entry to imines, enamines and 2-amino-1,3-butadienes. Chemical Communications. [Link]

  • NPTEL Archive. (n.d.). Nucleophilic substitution Reactions. [Link]

  • Unknown Source. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Oh, C. H., & Kim, J. S. (2015). Regiodivergent halogenation of (E)-β-chlorovinyl ketones via soft α-vinyl enolization strategy. PubMed. [Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Reddy, V. P., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Academia.edu. (n.d.). Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of β‐chlorovinyl aldehydes. [Link]

  • ChemRxiv. (2025). Organocatalytic approach to vinylic nucleophilic substitution. [Link]

  • Oh, C. H., & Kim, J. S. (2012). Studies on Elimination Pathways of β-Halovinyl Ketones Leading to Allenyl and Propargyl Ketones and Furans under the Action of Mild Bases. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • Ben-David, Y., Portnoy, M., Gozin, M., & Milstein, D. (1992). Palladium-catalyzed vinylation of aryl chlorides. Chelate effect in catalysis. Organometallics. [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal. [Link]

  • Buchwald, S. L., et al. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • ResearchGate. (n.d.). Palladium-catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]

  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]

  • National Open Access Monitor, Ireland. (n.d.). Steric effects on the mechanism of reaction of nucleophilic substitution of β‐substituted alkoxyvinyl trifluoromethyl ketones with four secondary amines. [Link]

  • SciSpace. (2014). A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. [Link]

  • Unknown Source. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Unknown Source. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. [Link]

  • Unknown Source. (n.d.). Alkyl Halides and Nucleophilic Substitution. [Link]

  • PubChem. (n.d.). 3-Ethoxycyclohex-2-ene-1-one. [Link]

  • Organic Syntheses. (n.d.). 3-ethoxy-2-cyclohexenone. [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. [Link]

  • Organic Syntheses. (n.d.). 2-cyclohexenone. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. [Link]

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Reference Data & Comparative Studies

Validation

Beyond 2-Chloro-3-ethoxycyclohex-2-en-1-one: Advanced Reagents for Cyclohexenone Functionalization

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Need for Alternative Reagents In the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Need for Alternative Reagents

In the synthesis of complex pharmaceutical scaffolds, functionalizing the cyclohexenone core is a critical operation. Historically, 2-chloro-3-ethoxycyclohex-2-en-1-one has been utilized as a versatile building block due to its dual functional handles (an α -chloro group and a β -ethoxy group)[1]. However, this dual reactivity often presents chemoselectivity challenges. If a synthetic route only requires carbon-carbon or carbon-heteroatom bond formation at the β -position, the presence of the α -chloro group becomes a liability, frequently necessitating an atom-inefficient, late-stage dechlorination step.

To achieve higher regioselectivity, milder reaction conditions, and broader substrate scope, process chemists and medicinal researchers are increasingly turning to dedicated β -electrophiles. By selecting alternatives such as 3-ethoxycyclohex-2-en-1-one , 3-chlorocyclohex-2-en-1-one , or cyclohexenone vinyl triflates , chemists can precisely tune the leaving group's electrophilicity to match their specific catalytic systems[2][3].

Mechanistic Causality: Tuning the Electrophile

The fundamental causality behind choosing an alternative reagent lies in the nature of the leaving group at the β -position. The reactivity of the cyclohexenone derivative dictates which catalytic cycle (e.g., oxidative addition in Pd-catalysis vs. Lewis acid-activated Grignard addition) will be most efficient.

  • Vinylogous Esters (-OEt): Reagents like 3-ethoxycyclohex-2-en-1-one are relatively weak electrophiles. The ethoxy group is a poor leaving group for standard palladium catalysis but excels in addition-elimination reactions with hard nucleophiles (like Grignard reagents) when activated by a Lewis acid[2].

  • Vinyl Chlorides (-Cl): 3-Chlorocyclohex-2-en-1-one offers a highly reactive C-Cl bond. The chloride is a superior leaving group compared to an alkoxide, making it highly susceptible to oxidative addition by Pd(0) or Cu(I) species, ideal for Suzuki, Sonogashira, and Ullmann-type couplings[4].

  • Vinyl Triflates (-OTf): The trifluoromethanesulfonate anion is an exceptionally weak conjugate base, making vinyl triflates the premier electrophiles for cross-coupling. They allow for transformations at significantly lower temperatures, preserving sensitive functional groups on complex drug scaffolds[3].

ReactivityLogic Start Cyclohexenone Functionalization Sub1 Vinyl Chloride (e.g., 3-chloro...) Start->Sub1 Moderate Electrophile Sub2 Vinylogous Ester (e.g., 3-ethoxy...) Start->Sub2 Weak Electrophile Sub3 Vinyl Triflate (e.g., 3-OTf...) Start->Sub3 Strong Electrophile Res1 Suzuki/Sonogashira Couplings Sub1->Res1 Res2 Grignard Addition (NdCl3 catalyzed) Sub2->Res2 Res3 Broad Pd-Catalyzed Cross-Couplings Sub3->Res3

Reactivity logic of cyclohexenone derivatives based on leaving group electrophilicity.

Quantitative Comparison of Reagents

To objectively evaluate these alternatives, we must compare their performance metrics across standard functionalization workflows. The table below summarizes the reactivity profiles, typical yields, and operational requirements for each reagent class.

ReagentLeaving GroupRelative ReactivityPrimary ApplicationTypical Yield RangeCatalyst / Activator Requirement
2-Chloro-3-ethoxycyclohex-2-en-1-one -OEt (with α -Cl)ModerateAnnulations / Dual Substitution50–75%Often requires harsh conditions
3-Ethoxycyclohex-2-en-1-one -OEtLow-ModerateGrignard Addition-Elimination70–85%NdCl 3​ / Lewis Acids
3-Chlorocyclohex-2-en-1-one -ClHighSuzuki / Sonogashira / Ullmann75–90%Pd(0) or Cu(I)
Cyclohexenone Vinyl Triflate -OTfVery HighStille / Heck / Suzuki80–98%Pd(0) (Mild conditions)

Self-Validating Experimental Protocols

The following methodologies detail field-proven protocols for utilizing these alternative reagents. Each step is designed as a self-validating system, ensuring that the chemical causality behind the procedure is clear.

Protocol A: Synthesis of β -Substituted Cyclohexenones via Nd-Catalyzed Grignard Addition

Reagent: 3-Ethoxycyclohex-2-en-1-one Objective: Construct a C(sp 2 )-C(sp 2 ) bond using a bulky Grignard reagent while avoiding unwanted 1,2-carbonyl addition.

  • Preparation of the Catalyst Complex: In a flame-dried Schlenk flask under nitrogen, prepare a 0.5 M solution of NdCl 3​ and nBu 4​ NBr (2.0 equiv) in anhydrous THF.

    • Causality: The addition of nBu 4​ NBr solubilizes the neodymium catalyst in THF and stabilizes the transition state, which is critical for activating the otherwise poor -OEt leaving group[2].

  • Substrate Addition: Add 3-ethoxycyclohex-2-en-1-one (1.0 equiv) to the flask and stir for 1 hour at room temperature to ensure complete Lewis acid coordination to the carbonyl oxygen.

  • Nucleophilic Addition: Cool the mixture to 0 °C. Dropwise, add the Grignard reagent (e.g., 2-mesitylmagnesium bromide, 1.0 M in THF, 1.1 equiv).

    • Causality: Cooling prevents exothermic degradation and suppresses direct 1,2-addition, favoring the desired 1,3-transposition (addition-elimination sequence)[2].

  • Workup: Allow the reaction to warm to room temperature. Quench with aqueous HCl to hydrolyze the intermediate, extract with ethyl acetate, and purify via silica gel chromatography (Typical yield: ~84%).

Protocol B: Palladium-Catalyzed Synthesis of 3-(Aryloxy)cyclohex-2-en-1-ones

Reagent: 3-Chlorocyclohex-2-en-1-one Objective: Efficient C-O bond formation via cross-coupling with phenols.

  • Reaction Assembly: To a reaction vial, add 3-chlorocyclohex-2-en-1-one (1.0 equiv), the desired phenol derivative (1.2 equiv), and anhydrous K 2​ CO 3​ (2.0 equiv).

    • Causality: K 2​ CO 3​ is employed as a mild base to deprotonate the phenol, generating the active phenoxide nucleophile while simultaneously neutralizing the HCl byproduct. This prevents the acid-catalyzed degradation of the enone product[4].

  • Solvent & Atmosphere: Suspend the mixture in anhydrous DMF. Purge the system with Argon for 10 minutes.

  • Heating: Heat the mixture to 80 °C for 6–8 hours. The superior leaving group ability of the β -chloride allows this reaction to proceed smoothly without the need for highly specialized, expensive phosphine ligands[4].

  • Isolation: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer with brine to remove residual DMF, dry over MgSO 4​ , and concentrate.

ExpWorkflow Step1 1. Substrate Preparation (Vinyl Triflate or Chloride) Step2 2. Catalyst & Ligand (e.g., Pd(OAc)2, PPh3) Step1->Step2 Step3 3. Base & Solvent Addition (K2CO3 in Toluene/DMF) Step2->Step3 Step4 4. Inert Atmosphere (Argon/N2 Purge) Step3->Step4 Step5 5. Heating & Reaction (60-100 °C, 2-12 h) Step4->Step5 Step6 6. Workup & Purification (Extraction & Column Chrom.) Step5->Step6

Step-by-step workflow for Pd-catalyzed cross-coupling of cyclohexenone electrophiles.

Conclusion

While 2-chloro-3-ethoxycyclohex-2-en-1-one remains a useful reagent for specific annulation strategies, modern drug development demands higher precision and atom economy. By transitioning to 3-ethoxycyclohex-2-en-1-one for Lewis acid-mediated Grignard additions, or utilizing 3-chlorocyclohex-2-en-1-one and vinyl triflates for transition-metal-catalyzed cross-couplings, researchers can bypass unwanted α -substituent interference. This strategic selection of electrophiles directly translates to higher yields, milder conditions, and streamlined purification workflows.

References

  • MDPI (Molecules) - Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. URL:[Link]

  • ACS Publications (Organic Process Research & Development) - Some Items of Interest to Process R&D Chemists and Engineers. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3-ethoxycyclohex-2-en-1-one proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 2-Chloro-3-ethoxycyclohex-2-en-1-one As a halogenated cyclic enone, 2-chloro-3-ethoxycyclohex-2-en-1-one (CAS: 87823-75-4) [1] is a specialized building block utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-Chloro-3-ethoxycyclohex-2-en-1-one

As a halogenated cyclic enone, 2-chloro-3-ethoxycyclohex-2-en-1-one (CAS: 87823-75-4) [1] is a specialized building block utilized in advanced organic synthesis and drug development. Due to the presence of both a vinylic chloride and an α,β -unsaturated ketone moiety, this compound acts as a potent electrophile. Consequently, it poses specific hazards regarding environmental toxicity, potential alkylating activity, and chemical incompatibility.

This guide provides drug development professionals and laboratory researchers with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded framework for the safe handling, segregation, and disposal of this compound within a professional laboratory environment.

Chemical Profile and Risk Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. The presence of the chlorine atom strictly categorizes this compound and its solutions as Halogenated Organic Waste .

Mixing halogenated waste with non-halogenated streams is a critical safety violation; it can lead to exothermic reactions (e.g., the haloform reaction if mixed with ketones and bases) and severely complicates the downstream high-temperature incineration process, as halogens require specialized scrubbing to prevent the release of corrosive hydrogen chloride (HCl) gas.

Table 1: Hazard Profile and Segregation Parameters

ParameterSpecification / RequirementScientific Rationale
Chemical Name 2-Chloro-3-ethoxycyclohex-2-en-1-oneActive electrophilic center requires careful handling.
CAS Registry Number 87823-75-4[1]Unique identifier for inventory and EHS tracking.
Waste Stream Category Halogenated Organic WasteChlorine content mandates segregation for proper incineration scrubbing.
Primary Incompatibilities Strong oxidizers, strong bases, aminesRisk of exothermic degradation or rapid nucleophilic substitution.
Required PPE Nitrile gloves (double-gloved), lab coat, safety gogglesPrevents dermal absorption of lipophilic halogenated organics.

Waste Segregation and Disposal Workflow

The following step-by-step methodology ensures compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EHS) guidelines for hazardous waste management.

Phase A: Liquid Waste Disposal Protocol
  • Verification of Compatibility: Ensure the primary solvent used in your reaction (e.g., Dichloromethane, Ethyl Acetate, or Methanol) is compatible with the designated Halogenated Waste carboy. Do not add to containers holding strong acids or bases.

  • Container Selection: Utilize a High-Density Polyethylene (HDPE) or safety-coated glass carboy. Causality: Halogenated organics can permeate or degrade lower-density plastics over time, and trace moisture can lead to the slow hydrolysis of the vinylic chloride, generating trace HCl which corrodes metal containers.

  • Transfer Process: Operating strictly within a certified chemical fume hood, use a dedicated chemical funnel to transfer the 2-chloro-3-ethoxycyclohex-2-en-1-one solution into the carboy.

  • Volume Control: Never fill the waste container beyond 80% capacity. Causality: This provides headspace for potential vapor expansion due to ambient temperature fluctuations, preventing container rupture.

  • Closure and Labeling: Immediately seal the container with a vented cap. Update the hazardous waste tag explicitly listing "2-Chloro-3-ethoxycyclohex-2-en-1-one" and its estimated concentration.

Phase B: Solid Waste Disposal Protocol (Consumables & Silica)
  • Desiccation of Silica: If the compound was purified via column chromatography, the contaminated silica gel must be dried in the fume hood to remove volatile solvents before disposal.

  • Containment: Transfer the contaminated silica, along with used TLC plates, filter papers, and disposable spatulas, into a designated solid hazardous waste bin lined with a heavy-duty transparent polyethylene bag.

  • Sealing: Seal the bag using the gooseneck method (twist the top, fold it over, and tape it securely) to prevent the escape of hazardous dust or residual vapors.

Logical Workflow Visualization

The following diagram illustrates the strict segregation pathways required to prevent cross-contamination and ensure safe downstream processing by your institution's EHS department.

G Start Waste Generation: 2-Chloro-3-ethoxycyclohex-2-en-1-one Liquid Liquid Solutions (e.g., DCM, EtOAc mixtures) Start->Liquid Solid Contaminated Solids (e.g., PPE, Silica Gel) Start->Solid Spill Accidental Spill (Benchtop/Hood) Start->Spill If spilled Halogenated Halogenated Organic Waste Carboy (HDPE) Liquid->Halogenated Verify pH & compatibility SolidWaste Solid Hazardous Waste Container Solid->SolidWaste Absorbent Inert Absorbent (Vermiculite/Sand) Spill->Absorbent EHS EHS Collection & High-Temp Incineration Halogenated->EHS SolidWaste->EHS Absorbent->SolidWaste Sweep & transfer

Caption: Decision matrix and workflow for the segregation and disposal of 2-chloro-3-ethoxycyclohex-2-en-1-one.

Spill Response and Decontamination Procedure

In the event of an accidental spill of the neat compound or a highly concentrated solution, immediate and systematic action is required to prevent inhalation exposure and environmental release.

  • Isolation: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the optimal operating height to maximize exhaust velocity.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Causality: Do not use combustible absorbents (like paper towels for large spills) or basic absorbents, as the reactive enone/chloride may undergo unforeseen degradation reactions.

  • Absorption and Collection: Allow the absorbent to fully soak up the spill. Using a non-sparking polypropylene dustpan and brush, carefully sweep up the contaminated absorbent.

  • Disposal: Transfer the absorbed material into a compatible solid hazardous waste container (as outlined in Phase B).

  • Surface Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of isopropanol or ethanol) followed by a mild detergent and water, collecting all liquid runoff into the halogenated waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US), 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov. Available at: [Link]

Sources

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